Avicularin (guajavarin)
Description
Contextualization within Flavonoid Research
Avicularin (B192226), chemically known as quercetin-3-O-α-L-arabinofuranoside, is a flavonoid, a large class of polyphenolic secondary metabolites found in plants. nih.gov Flavonoids are a cornerstone of phytochemical research due to their widespread presence in fruits and vegetables and their vast range of studied biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Specifically, Avicularin is classified as a flavonol, a subclass of flavonoids, and is a glycoside of the well-researched aglycone, quercetin (B1663063). mdpi.comacs.org It is structurally an O-glycoside where an alpha-L-arabinofuranosyl group is attached to quercetin at the C3-position. nih.gov The term "guajavarin" is also used for this compound, highlighting its notable presence in guava. However, it is important to distinguish Avicularin from its isomer, guaijaverin (B191363), which is quercetin-3-O-α-L-arabinopyranoside. taylorandfrancis.comwikipedia.org The study of Avicularin is part of a broader academic effort to understand how glycosylation (the attachment of sugar moieties) affects the biological activity of flavonoid aglycones like quercetin. biomolther.org
Historical Perspective on Avicularin's Discovery and Early Academic Inquiry
The academic inquiry into Avicularin dates back more than half a century. One of the pivotal early studies was published in 1958 by El Khadem and Mohammed, who identified quercetin, avicularin, and guaijaverin as constituents of the leaves of the guava plant, Psidium guajava L. sci-hub.sekoreascience.krresearchgate.netrsc.orguobaghdad.edu.iq This work laid the foundation for understanding the flavonoid composition of guava leaves, a plant used extensively in traditional medicine.
The compound's name, Avicularin, is derived from one of its other initial sources, Polygonum aviculare (Common Knotgrass), from which it was also isolated and studied. acs.orgresearchgate.netresearchgate.net Over the years, academic research has expanded to identify Avicularin in a diverse range of plant species, including but not limited to Rhododendron aureum and Taxillus kaempferi. wikipedia.orgbiogem.org Early research primarily focused on the isolation, structural elucidation, and identification of Avicularin in various botanicals.
Significance of Avicularin as a Bioactive Natural Product for Research
Avicularin is a subject of significant academic interest due to its diverse and potent biological activities demonstrated in preclinical research. It is recognized as a bioactive natural product with potential applications across various fields of health research. wikipedia.org Scientific literature extensively documents its anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective properties. mdpi.com
The compound's significance lies in its multifaceted mechanisms of action. For instance, its anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). biomolther.orgresearchgate.netcaymanchem.com Its antioxidant capacity has been demonstrated in various cell-free and cellular assays. caymanchem.com Furthermore, a substantial body of research has focused on its anticancer potential, showing its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. japsonline.comspandidos-publications.comnih.gov This wide spectrum of bioactivities makes Avicularin a valuable molecule for investigating novel therapeutic strategies for a range of complex diseases.
Table 1: Natural Sources of Avicularin Investigated in Academic Literature
| Plant Species | Family |
|---|---|
| Psidium guajava (Guava) | Myrtaceae |
| Polygonum aviculare (Common Knotgrass) | Polygonaceae |
| Rhododendron aureum | Ericaceae |
| Taxillus kaempferi | Loranthaceae |
| Lindera erythrocarpa | Lauraceae |
| Lespedeza cuneata | Fabaceae |
| Rhododendron schlipenbachii | Ericaceae |
| Saurauia vulcani | Actinidiaceae |
| Reynoutria sachalinensis (Sakhalin knotweed) | Polygonaceae |
Current Research Landscape and Emerging Academic Themes
The current academic landscape for Avicularin research has moved beyond simple isolation and characterization to focus on its precise molecular mechanisms of action. A prominent theme is the elucidation of the signaling pathways that Avicularin modulates. Studies have shown its ability to inhibit key inflammatory pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. spandidos-publications.comnih.goveurekaselect.comnih.gov
Emerging research is also exploring its role in complex cellular processes and diseases. For example, investigations are underway into its effects on:
Neuroinflammation and Neurodegeneration: Research in animal models suggests Avicularin can mitigate neuroinflammation, oxidative stress, and memory impairment, indicating its potential as a neuroprotective agent. mdpi.comnih.govmdpi.com
Metabolic Regulation: Studies have shown that Avicularin can suppress the accumulation of intracellular lipids by regulating glucose uptake in adipocytes, pointing to its potential relevance in metabolic research. acs.orgwikipedia.org
Cancer Biology: Current studies are delving into its specific anticancer effects, such as inducing apoptosis in cutaneous squamous cell carcinoma cells and inhibiting the growth of colorectal and hepatocellular carcinoma cells. caymanchem.comjapsonline.comnih.gov
Inflammasome Regulation: Recent findings indicate that Avicularin can ameliorate ischemic stroke damage by regulating microglia polarization via the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. imrpress.com
Ferroptosis: Avicularin has been shown to attenuate lead-induced ferroptosis, an iron-dependent form of programmed cell death. mdpi.com
These advanced studies, employing a range of in vitro and in vivo models, highlight a sophisticated and evolving understanding of Avicularin's biological importance.
Table 2: Selected Research Findings on the Biological Activities of Avicularin
| Research Area | Key Findings | Model System | Citations |
|---|---|---|---|
| Anti-inflammatory | Inhibited LPS-induced production of NO, PGE2, iNOS, COX-2, and IL-1β; suppressed ERK phosphorylation. | RAW 264.7 Macrophages (in vitro) | nih.gov, biomolther.org, chemfaces.com |
| Anticancer | Inhibited cell viability and induced apoptosis via repression of the MEK/NF-κB signaling pathway. | Cutaneous Squamous Carcinoma (SCC13) Cells (in vitro) | spandidos-publications.com, nih.gov |
| Showed cytotoxic activity against colorectal cancer cells. | WiDr Cancer Cells (in vitro) | japsonline.com | |
| Inhibited proliferation, migration, and invasion; induced apoptosis. | Huh7 Hepatocellular Carcinoma Cells (in vitro) | caymanchem.com | |
| Neuroprotection | Ameliorated lead-induced memory impairment, neuroinflammation, and ferroptosis; activated the AMPK/Nrf2 pathway. | ICR Mice (in vivo) | mdpi.com |
| Showed cognition enhancement; reversed amyloid beta-induced inflammation and oxidative stress. | Rat Model of Alzheimer's Disease (in vivo) | nih.gov, researchgate.net | |
| Metabolic Regulation | Suppressed lipid accumulation by repressing C/EBPα-activated GLUT4-mediated glucose uptake. | 3T3-L1 Adipocytes (in vitro) | wikipedia.org, acs.org |
| Ischemic Stroke | Reduced infarct volume, neuronal apoptosis, and inflammatory factors; regulated microglia polarization via the NLRP3 pathway. | MCAO/R Mice (in vivo) | imrpress.com |
| Osteogenesis | Reduced expression of inflammatory cytokines and oxidative stress markers. | MG-63 Human Osteoblastic Osteosarcoma Cells (in vitro) | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O11 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20?/m0/s1 |
InChI Key |
PZZRDJXEMZMZFD-BSXBAJJASA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Ii. Advanced Isolation and Purification Methodologies for Avicularin Research
Optimized Extraction Techniques from Natural Sources
The initial step in obtaining avicularin (B192226) involves its extraction from plant materials. Various methods have been developed and optimized to maximize the yield and purity of the extracted compound.
Traditional solvent-based extraction remains a fundamental technique for isolating avicularin. The choice of solvent is crucial and often depends on the polarity of the target compound. Ethanol-water systems are frequently employed due to their effectiveness in extracting polar flavonoids like avicularin. frontiersin.orgfrontiersin.org The addition of water to ethanol (B145695) can enhance extraction efficiency by increasing the permeability of the plant matrix and improving mass transfer between the solid and liquid phases. frontiersin.orgfrontiersin.org
The ratio of ethanol to water is a key parameter that is often optimized to maximize the yield of phenolic compounds. For instance, studies on various plant materials have shown that different ethanol-water proportions, such as 50:50 (v/v) and 80:20 (v/v), can yield different concentrations of total phenolics and flavonoids. scielo.org.mx In some cases, an 80:20 ethanol-water extract has been found to yield a higher content of polyphenols. scielo.org.mx The selection of the optimal solvent system is a critical consideration in the design of extraction protocols for avicularin.
To improve upon traditional methods, modern extraction technologies are increasingly being utilized in avicularin research. These techniques offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.
Ultrasound-Assisted Extraction (UAE) is a non-thermal technique that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds. mdpi.com This method has been shown to be effective for extracting phenolic compounds, including flavonoids. mdpi.comnih.gov The efficiency of UAE is influenced by several factors, including ultrasonic power, temperature, and the ratio of the sample to the solvent. mdpi.com Optimized UAE conditions can lead to significantly higher total phenolic and flavonoid content compared to conventional extraction methods. mdpi.com For example, one study identified avicularin in applewood extracts obtained through UAE. researchgate.net
Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, is another advanced technique that employs solvents at elevated temperatures and pressures. mdpi.comsapub.org These conditions increase the solubility and mass transfer rate of the target compounds, leading to a more efficient extraction process. mdpi.com PLE allows for the use of a wide range of solvents, including ethanol and water. rsc.org The temperature and pressure can be precisely controlled to optimize the extraction of specific compounds like avicularin. researchgate.net For instance, PLE with ethanol has been successfully used to extract compounds from birch bark. rsc.org
The choice of extraction method significantly impacts the yield and purity of avicularin for research purposes. Comparative studies are essential to determine the most efficient technique for a given plant source.
Conventional methods like maceration and Soxhlet extraction, while still used, often have drawbacks such as longer extraction times and the use of large volumes of solvents. researchgate.netbiotech-asia.org Modern techniques like UAE and PLE generally offer higher extraction efficiencies in a shorter time.
For example, a study comparing UAE with conventional solid-liquid extraction for applewood polyphenols demonstrated that UAE resulted in a significantly higher yield. mdpi.com Similarly, research on other plant materials has shown that methods like UAE can yield higher concentrations of phenolic compounds compared to orbital shaking extraction. mdpi.com
The efficiency of any extraction method is also heavily dependent on the solvent used. For instance, in the extraction of compounds from Thymelaea hirsuta, methanolic extracts consistently yielded the highest total phenolic content compared to ethyl acetate (B1210297) and hexane (B92381) extracts, regardless of whether maceration or Soxhlet extraction was used. biotech-asia.org The table below presents a conceptual comparison of different extraction techniques based on common research findings.
| Extraction Technique | Principle | Typical Solvents | Key Advantages | Common Research Findings |
| Solvent Maceration | Soaking plant material in a solvent to dissolve target compounds. | Ethanol, Methanol, Water, Ethanol-Water mixtures. scielo.org.mxbiotech-asia.org | Simple, low equipment cost. | Effective, but can be time-consuming. biotech-asia.org |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. mdpi.com | Ethanol, Ethanol-Water mixtures. nih.govmdpi.com | Faster extraction, potentially higher yields, reduced solvent use. nih.govmdpi.com | Significantly higher yields of phenolics compared to conventional methods. mdpi.commdpi.com |
| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperature and pressure to increase extraction efficiency. mdpi.com | Ethanol, Water, Methanol. rsc.orgresearchgate.net | Rapid, low solvent consumption, high efficiency. mdpi.com | Effective for extracting a range of compounds, including those in birch bark. rsc.org |
Modern Extraction Technologies in Research (e.g., Ultrasound-Assisted, Pressurized Liquid Extraction)
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract containing avicularin must be purified. Chromatographic techniques are indispensable for isolating avicularin from the complex mixture of other plant metabolites.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation and quantification of avicularin. mdpi.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netchemisgroup.us
The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netchemisgroup.us The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. chemisgroup.us Detection is often performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which can identify compounds based on their specific UV absorbance spectra. chemisgroup.usnie.edu.sg Avicularin shows characteristic maximum absorption in the UV spectrum, which aids in its identification. japsonline.com
For the isolation of larger quantities of avicularin for further research, semi-preparative and preparative HPLC are employed. mdpi.com These techniques operate on the same principles as analytical HPLC but use larger columns, higher flow rates, and larger injection volumes to purify milligrams to grams of a compound. mdpi.com
In one study, a mixture containing avicularin was separated using preparative HPLC to yield the pure compound with a purity of over 97%. nih.gov The process often involves a preliminary separation using other chromatographic methods, such as column chromatography with silica (B1680970) gel or Sephadex, to enrich the fraction containing avicularin before the final purification by preparative HPLC. nie.edu.sgmdpi.com This multi-step approach is crucial for obtaining highly pure avicularin necessary for structural elucidation and bioactivity studies. nie.edu.sgnih.gov
The table below provides a summary of chromatographic conditions that have been used in the analysis and purification of avicularin and related flavonoids.
| Chromatographic Technique | Column Type | Mobile Phase | Detection | Application |
| Analytical HPLC | Reversed-phase C18. researchgate.net | Gradient of aqueous acetic acid and acetonitrile. researchgate.net | DAD or UV-Vis. chemisgroup.usnie.edu.sg | Quantification and identification of avicularin in extracts. researchgate.netresearchgate.net |
| Preparative HPLC | Reversed-phase C18. mdpi.com | Gradient of acetonitrile and water. mdpi.com | UV-Vis. | Isolation of pure avicularin for structural and functional studies. nie.edu.sgnih.gov |
| Column Chromatography | Silica gel, Polyamide, Sephadex. nie.edu.sg | Various solvent systems. | Fraction collection followed by analysis. | Preliminary separation and enrichment of avicularin from crude extracts. nie.edu.sgmdpi.com |
Advanced Separation Techniques (e.g., Countercurrent Chromatography)
Countercurrent Chromatography (CCC) stands out as a powerful preparative separation technique for natural products like Avicularin. scielo.bracs.org As a form of liquid-liquid partition chromatography, it eliminates the use of solid stationary phases, thereby circumventing issues like irreversible adsorption of the sample onto the support matrix. scielo.brmdpi.com This characteristic is particularly advantageous for the isolation of polar compounds and results in higher recovery rates and reduced solvent consumption compared to traditional column chromatography. mdpi.comtandfonline.com
High-Speed Counter-Current Chromatography (HSCCC), a prominent mode of CCC, has been effectively employed for the preparative separation of flavonoid glycosides from various plant extracts. mdpi.comtandfonline.comnih.gov The success of an HSCCC separation hinges on the careful selection of a two-phase solvent system that provides an ideal partition coefficient (K) for the target compounds. scielo.brtandfonline.com
In one notable application, HSCCC was used in combination with preparative high-performance liquid chromatography (prep-HPLC) to isolate flavonoids from Hypericum perforatum. nih.gov A mixture containing Avicularin was first separated by HSCCC, and the resulting fraction was further purified by prep-HPLC to yield Avicularin with over 97% purity. nih.gov Similarly, a study on Psidium guajava (guava) leaves, a known source of Avicularin, demonstrated the efficiency of HSCCC in separating five different flavonoid glycosides in a single run. mdpi.comresearchgate.netmdpi.commdpi.com Researchers successfully isolated quercetin-3-O-α-L-arabinofuranoside (Avicularin) and quercetin-3-O-β-D-arabinopyranoside (Guaijaverin) from guava leaves using techniques including preparative HPLC. uobaghdad.edu.iq
Table 1: Application of High-Speed Counter-Current Chromatography (HSCCC) in Flavonoid Glycoside Separation
| Plant Source | Target Compounds | HSCCC Solvent System (v/v/v/v) | Yield & Purity | Reference |
|---|---|---|---|---|
| Psidium guajava | Five flavonoid glycosides (including quercetin-3-O-α-L-arabinofuranoside) | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | 105.6 mg of quercetin-3-O-α-L-arabinofuranoside with >95% purity from 19.8 g of crude sample. | mdpi.com |
| Ampelopsis grossedentata | Two flavonoid glycosides | n-hexane-ethyl acetate-methanol-water (1:6:1.5:7.5) | 28 mg and 18 mg of two flavonoids from 150 mg of extract. | nih.gov |
| Hedyotis diffusa | Three flavonoid glycosides | n-hexane–ethyl acetate–n-butanol–methanol–1.0% acetic acid (1:1:3.5:1:4.5) | 29.6 mg, 35.1 mg, and 41.3 mg of three flavonoids with >95% purity from 200 mg of crude extract. | tandfonline.com |
| Hypericum perforatum | Epigallocatechin and flavonoids (including Avicularin) | ethyl acetate-methanol-water (10:1:10) | A 54.3mg mixture of epigallocatechin and avicularin was obtained from three HSCCC runs, which was then further purified. | nih.gov |
Emerging Methodologies for Enhanced Research-Scale Isolation
While HSCCC is a robust technique, ongoing advancements focus on improving resolution, speed, and applicability to a wider range of compounds. Emerging methodologies often involve the refinement of CCC techniques or their synergistic combination with other advanced chromatographic methods. mdpi.com
One such advancement is the development of a linear gradient coupled with inner-recycling high-speed counter-current chromatography (LG-IR-HSCCC). nih.gov This method addresses the challenge of separating compounds with a broad range of polarities from a single sample, which is often difficult with ordinary isocratic HSCCC. nih.gov The linear gradient mode, similar to that in HPLC, allows for the separation of compounds with a wide range of partition coefficients (K values), while the inner-recycling mode can be employed to separate compounds with very similar K values. nih.gov This combined approach was successfully used to separate five flavonoid glycosides from custard apple leaves, demonstrating its potential for complex natural product mixtures. nih.gov
The combination of HSCCC with preparative High-Performance Liquid Chromatography (prep-HPLC) is another powerful strategy for isolating high-purity compounds. nih.govnews-medical.net In this two-step process, HSCCC is first used for preliminary separation and enrichment of target compounds from a crude extract. The resulting fractions, which are significantly less complex than the initial extract, are then subjected to prep-HPLC for final purification. This hierarchical approach was effectively used to obtain Avicularin from Hypericum perforatum with a purity exceeding 97%. nih.gov The initial HSCCC step efficiently handled a large amount of crude extract, and the subsequent prep-HPLC step provided the high resolution needed to separate Avicularin from co-eluting compounds. nih.gov
Other research has focused on using different chromatographic supports and techniques. For instance, Avicularin has been isolated from the ethyl acetate fraction of Saurauia vulcani using vacuum liquid chromatography followed by purification with radial chromatography. japsonline.com Similarly, studies on Syzygium myrtifolium have employed a series of techniques including liquid-liquid extraction, vacuum liquid chromatography, column chromatography, and preparative Thin Layer Chromatography (TLC) to isolate Avicularin. researchgate.netnih.gov
Table 2: Emerging and Combined Methodologies for Avicularin and Flavonoid Isolation
| Methodology | Plant Source / Sample | Key Features & Findings | Reference |
|---|---|---|---|
| Linear Gradient & Inner-Recycling HSCCC | Custard apple leaves | Enabled separation of five flavonoid glycosides with a broad range of polarities. Purity of isolated compounds was over 98%. | nih.gov |
| HSCCC followed by Preparative HPLC | Hypericum perforatum extract | HSCCC provided initial separation. Prep-HPLC was used for final purification, yielding 15.3 mg of Avicularin with >97% purity from a pooled fraction. | nih.gov |
| Vacuum Liquid Chromatography & Radial Chromatography | Saurauia vulcani ethyl acetate fraction | Yielded 50 mg of Avicularin. | japsonline.com |
| Fractionation, VLC, Column Chromatography, Preparative TLC | Syzygium myrtifolium leaves | A multi-step process to purify Avicularin from the ethyl acetate fraction. | researchgate.netnih.gov |
Iii. Rigorous Analytical Characterization in Avicularin Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic analysis is fundamental to the definitive identification of avicularin (B192226). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each offer unique insights into the molecule's architecture.
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like avicularin. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to piece together its complex structure.
¹H NMR spectra reveal the number and types of protons in the molecule, along with their chemical environment and connectivity. For avicularin, characteristic signals are observed in the aromatic region for the quercetin (B1663063) aglycone and in the sugar region for the arabinofuranose moiety. japsonline.com For instance, proton signals for the A and B rings of the quercetin backbone and the anomeric proton of the sugar are key diagnostic markers. japsonline.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. japsonline.com Research has identified 20 carbon signals for avicularin, corresponding to the 15 carbons of the quercetin aglycone and the 5 carbons of the arabinose sugar. japsonline.comjapsonline.com The chemical shifts of these carbons, particularly the carbonyl carbon (C-4) and the carbons of the sugar unit, are crucial for confirming the structure. japsonline.com
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons. nih.gov COSY spectra help identify adjacent protons, while HSQC correlates protons to their directly attached carbons. japsonline.comnih.gov The HMBC experiment is particularly vital as it reveals long-range correlations between protons and carbons, which helps to determine the point of glycosylation—the attachment of the arabinofuranose sugar to the quercetin aglycone at the C-3 position. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Avicularin
| Position | δH (ppm) (multiplicity, J in Hz) | δC (ppm) |
|---|---|---|
| Quercetin Moiety | ||
| 2 | - | 157.3 |
| 3 | - | 134.3 |
| 4 | - | 178.1 |
| 5 | - | 164.8 |
| 6 | 6.36 (d, J = 2.1 Hz) | 98.6 |
| 7 | - | 161.7 |
| 8 | 6.17 (d, J = 2.1 Hz) | 93.4 |
| 9 | - | 104.3 |
| 10 | - | 157.1 |
| 1' | - | 121.5 |
| 2' | 7.72 (d, J = 2.2 Hz) | 116.1 |
| 3' | - | 144.6 |
| 4' | - | 148.6 |
| 5' | 6.84 (d, J = 8.5 Hz) | 114.8 |
| 6' | 7.55 (dd, J = 8.5, 2.2 Hz) | 121.7 |
| Arabinofuranose Moiety | ||
| 1" | 5.13 (d, J = 2.8 Hz) | 103.3 |
| 2" | 3.88 (dd, J = 4.8, 2.8 Hz) | 72.8 |
| 3" | 3.62 (dd, J = 6.8, 4.8 Hz) | 71.5 |
| 4" | 3.78 (m) | 67.8 |
| 5"a | 3.81 (dd, J = 12.0, 3.6 Hz) | 65.7 |
| 5"b | 3.42 (dd, J = 12.0, 6.0 Hz) |
Note: Data compiled from studies conducted in CD3OD and DMSO-d6. Chemical shifts may vary slightly depending on the solvent and instrument used. japsonline.comkoreascience.kr
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of avicularin, as well as for structural elucidation through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For avicularin, HRMS data has shown an [M-H]⁻ ion at m/z 433.0475, which suggests a molecular formula of C₂₀H₁₈O₁₁. japsonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of avicularin in complex mixtures, such as plant extracts. hebmu.edu.cn In LC-MS/MS, the parent ion corresponding to avicularin (m/z 434.1) is selected and fragmented to produce a characteristic pattern of daughter ions. A common fragmentation involves the loss of the arabinose moiety, resulting in a prominent fragment ion corresponding to the quercetin aglycone at m/z 301.3. nih.govebi.ac.uk This specific transition (m/z 434.1 → 301.3) is often used for the selective and sensitive quantification of avicularin in multiple reaction monitoring (MRM) mode. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within the avicularin molecule. The UV spectrum of avicularin typically exhibits two major absorption bands, which are characteristic of the flavonoid structure. In methanol, maximum absorption wavelengths (λmax) are observed around 255 nm and 358 nm. japsonline.comkoreascience.kr These absorption patterns are indicative of the phenol (B47542) chromophore with an extended conjugation system present in the molecule. japsonline.com
Infrared (IR) spectroscopy is used to identify the functional groups present in avicularin. The IR spectrum shows characteristic absorption bands corresponding to various vibrations of the molecule's bonds. Key absorptions include a broad band for hydroxyl (-OH) groups around 3252 cm⁻¹, a peak for conjugated carbonyl (C=O) stretching at approximately 1645 cm⁻¹, and several bands in the 1612-1442 cm⁻¹ region corresponding to the aromatic C=C bonds. japsonline.comkoreascience.kr
Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, HRMS)
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for the separation, purification, and quantification of avicularin from natural sources and for assessing the purity of isolated samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.
Both HPLC and UPLC are powerful separation techniques used for the quantitative analysis of avicularin. These methods typically utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (such as formic or trifluoroacetic acid) to improve peak shape. nih.govkoreascience.kr Detection is commonly performed using a UV detector, often set at a wavelength where avicularin shows strong absorbance, such as 254 nm or 370 nm. koreascience.krnih.gov
UPLC, which uses smaller particle sizes in the stationary phase, offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. ajpaonline.com A typical UPLC method might have a total run time of as short as 1.60 minutes, with avicularin eluting at around 1.20 minutes. nih.govebi.ac.uk
For quantitative analysis in a research context, it is crucial to validate the analytical method to ensure the reliability of the results. Method validation involves assessing several parameters, including linearity, precision, and accuracy.
Linearity: This is established by analyzing a series of standard solutions of avicularin at different concentrations and plotting the instrument response against the concentration. A linear relationship, indicated by a high correlation coefficient (r² > 0.99), demonstrates that the method is proportional over a specific concentration range. nih.govkoreascience.kr For instance, a UPLC-MS/MS method for avicularin showed good linearity over the range of 10-3000 ng/mL. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision is assessed by analyzing the same sample multiple times on the same day, while inter-day precision is determined by analyzing the sample on different days. For a validated UPLC-MS/MS method, both intra-day and inter-day precision were reported to be less than 12%. nih.gov
Accuracy: Accuracy is the closeness of the measured value to a known or accepted true value. It is often determined by performing recovery studies, where a known amount of avicularin is added to a sample matrix, and the percentage of the added compound that is measured is calculated. Mean recovery for avicularin in plasma has been reported to be in the range of 84.2-89.5%. nih.gov
Table 2: Summary of a Validated UPLC-MS/MS Method for Avicularin Quantification
| Parameter | Result |
|---|---|
| Linearity Range | 10–3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 12% |
| Inter-day Precision (%RSD) | < 12% |
| Mean Recovery (Accuracy) | 84.2–89.5% |
Data from a study on avicularin determination in rat plasma. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) and HPLC for Quantitative Analysis
Advanced Analytical Approaches in Phytochemical Research
The phytochemical investigation of Avicularin involves a multi-step process that employs a suite of advanced analytical techniques. Modern analytical approaches have shifted from classical methods to more rapid, sensitive, and selective technologies, enabling a deeper insight into the compound's properties and its presence in various plant species. semanticscholar.org These methods are broadly categorized into chromatographic and spectroscopic techniques, often used in combination as "hyphenated techniques" to achieve comprehensive characterization. nih.govresearchgate.net
Chromatographic Techniques
Chromatography is fundamental to the separation and purification of Avicularin from crude plant extracts. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its ability to handle compounds that are not easily volatilized or are thermally unstable. semanticscholar.org It is frequently used for both the analysis and purification of Avicularin. chemfaces.comacs.org For instance, Avicularin was purified to over 99% from Taxillus kaempferi using HPLC, which facilitated its subsequent structural determination. acs.org
Advancements in liquid chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution, speed, and sensitivity compared to traditional HPLC. sbq.org.br UPLC is often coupled with mass spectrometry for highly sensitive bioanalytical assays. chemfaces.com
The table below summarizes the application of various chromatographic techniques in Avicularin research.
Table 1: Chromatographic Techniques in the Analysis of Avicularin Use the filters to explore the data.
Spectroscopic Techniques
Spectroscopy is indispensable for the structural elucidation of isolated compounds like Avicularin. japsonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMBC, HSQC) techniques, provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity and stereochemistry of the quercetin and arabinofuranose moieties. japsonline.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of Avicularin. japsonline.comhilarispublisher.com Infrared (IR) spectroscopy helps identify the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy is used to observe the characteristic absorption peaks of the flavonoid chromophore. japsonline.comjapsonline.comhilarispublisher.com
Hyphenated Techniques
To enhance analytical power, chromatographic systems are often coupled directly with spectroscopic detectors. nih.gov These "hyphenated techniques" allow for the separation and identification of compounds from a complex mixture in a single run. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, UPLC-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for this purpose. nih.gov A UPLC-MS/MS method was developed for the sensitive and selective determination of Avicularin in rat plasma, with a lower limit of quantitation of 10 ng/mL. nih.gov This technique operates in multiple reaction monitoring (MRM) mode, tracking specific transitions (e.g., m/z 434.1→301.3 for Avicularin) to ensure high specificity. nih.gov Another study utilized Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) to identify Avicularin and its metabolites produced by intestinal bacteria. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another potent hyphenated technique that provides both separation and unambiguous structural information online, which is particularly useful for identifying novel compounds in complex extracts. nih.gov
The table below presents research findings utilizing advanced spectroscopic and hyphenated analytical methods for Avicularin.
Table 2: Advanced Spectroscopic and Hyphenated Analytical Findings for Avicularin Use the filters to explore the data.
Iv. Biosynthesis, Biotransformation, and Structural Derivatives Research
Elucidation of Biosynthetic Pathways of Avicularin (B192226)
The biosynthesis of avicularin, a flavonoid glycoside, is a complex process rooted in the general phenylpropanoid pathway, which is responsible for producing a wide array of phenolic compounds in plants. nih.govnih.gov
Avicularin is chemically known as quercetin-3-O-α-L-arabinofuranoside. researchgate.netwikipedia.org Its biosynthesis, therefore, involves two major stages: the formation of the aglycone, quercetin (B1663063), and the subsequent attachment of an arabinofuranose sugar moiety.
The synthesis of the quercetin backbone begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. nih.govfrontiersin.org Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a key intermediate. nih.gov The first enzyme specific to the flavonoid pathway, Chalcone (B49325) Synthase (CHS), then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. nih.govnih.gov
Following the formation of the chalcone, a cascade of enzymatic modifications occurs. These steps are catalyzed by a group of enzymes that include Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonol Synthase (FLS). nih.govnih.gov These enzymes work sequentially to modify the basic flavonoid structure, ultimately leading to the formation of the flavonol, quercetin. taylorandfrancis.com
The final step in avicularin biosynthesis is a glycosylation reaction. A specific glycosyltransferase enzyme facilitates the transfer of an arabinose sugar group to the hydroxyl group at the C3-position of the quercetin molecule. nih.govhmdb.ca This enzymatic glycosylation is a crucial modification that alters the solubility and bioavailability of the compound. mdpi.com
Table 1: Key Precursors and Enzymes in Avicularin Biosynthesis
| Category | Name | Role |
| Starting Precursor | L-phenylalanine | Initial substrate for the phenylpropanoid pathway. nih.govfrontiersin.org |
| Key Intermediate | 4-coumaroyl-CoA | Enters the specific flavonoid biosynthesis pathway. nih.govnih.gov |
| Aglycone Precursor | Quercetin | The direct precursor to which the sugar moiety is attached. researchgate.nettaylorandfrancis.com |
| Key Enzymes | Chalcone Synthase (CHS) | Initiates the flavonoid pathway by producing the chalcone scaffold. nih.gov |
| Chalcone Isomerase (CHI) | Catalyzes the isomerization of chalcone to naringenin. nih.gov | |
| Flavonol Synthase (FLS) | Catalyzes the formation of flavonols, like quercetin. nih.gov | |
| Glycosyltransferase | Catalyzes the final attachment of the arabinose sugar to quercetin. nih.govmdpi.com |
The production of avicularin and other flavonoids is tightly regulated at the genetic level. Research into the molecular regulation of flavonoid biosynthesis has identified several key genes whose expression levels correlate with flavonoid accumulation.
This understanding of genetic regulation opens avenues for biotechnological applications. By identifying and utilizing these key regulatory genes as molecular markers, it may become possible to select or engineer plant varieties that produce consistently high levels of specific flavonoids like avicularin. nih.gov Further research into transcription factors that control the expression of these biosynthetic genes is ongoing to fully map the regulatory network.
In a different context, studies have shown that avicularin itself can influence gene expression in research models. For instance, in 3T3-L1 adipocyte cells, avicularin was found to suppress the expression of adipogenic genes, including CCAAT/enhancer-binding protein (C/EBP) α. acs.org
Enzymatic Steps and Precursor Compounds
In Vitro and In Vivo Biotransformation Studies
The study of how avicularin is metabolized is crucial for understanding its biological fate. This research is conducted using various experimental models, both in vitro (in a controlled lab environment) and in vivo (in living organisms).
A variety of in vitro systems are employed to investigate the biotransformation of compounds. These models are designed to mimic the metabolic processes that occur in the liver, the primary site of drug and foreign compound metabolism. nih.govscispace.com Standard models include subcellular fractions like human liver microsomes (HLMs), S9 fractions, and cytosol, as well as cellular systems such as cultured primary hepatocytes and immortalized cell lines (e.g., HepaRG). nih.govnih.govmdpi.com
While direct metabolic studies on avicularin using liver microsomes are not extensively detailed in the provided results, the general methodology is well-established. For example, HLMs are used to study cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) dependent metabolism. nih.gov It is known that flavonoid glycosides can be hydrolyzed back to their aglycones by glycosidases present in the liver and intestines. nih.gov
Avicularin has been the subject of investigation in numerous cell line-based studies to explore its biological activities. These studies inherently involve cellular uptake and potential metabolism.
Table 2: Examples of Cell Lines Used in Avicularin Research
| Cell Line | Cell Type | Focus of Study | Reference |
| WiDr | Human colon adenocarcinoma | Anticancer activity | japsonline.comresearchgate.net |
| 3T3-L1 | Mouse adipocyte | Lipid accumulation | wikipedia.orgacs.org |
| RAW 264.7 | Mouse macrophage | Anti-inflammatory response | nih.gov |
| A549 | Human lung carcinoma | Anticancer properties, apoptosis | nih.gov |
| SH-SY5Y | Human neuroblastoma | Neuroprotective effects | nih.gov |
| SCC13 | Human cutaneous squamous carcinoma | Anticancer effects, apoptosis | nih.gov |
In vivo studies, such as one involving the oral administration of a Polygonum aviculare extract to rats, have confirmed the absorption of avicularin, as it was detected in the plasma and urine. wikipedia.org Another in vivo study in mice investigated its effects on hepatic glucose metabolism. mdpi.com
The primary biotransformation pathway for avicularin involves the cleavage of its glycosidic bond. This hydrolysis reaction releases the sugar moiety (arabinose) and the aglycone, quercetin. nih.gov Therefore, quercetin is considered a major metabolite of avicularin. taylorandfrancis.com This conversion can be carried out by enzymes in the liver and also by the microbial flora present in the human intestine. nih.govthegoodscentscompany.com The resulting quercetin can then undergo further phase II metabolic reactions.
Metabolic Fate in Research Models (e.g., Liver Microsomes, Cell Lines)
Synthesis and Characterization of Avicularin Derivatives and Analogues
To explore and potentially enhance the biological properties of avicularin, researchers engage in the synthesis of structural derivatives and analogues. This involves chemically modifying the parent molecule and characterizing the new compounds.
A notable example is the synthesis and spectral characterization of a novel Zinc-Avicularin complex. researchgate.net This research aimed to combine the therapeutic properties of avicularin with the essential trace element zinc, potentially altering its absorption and efficacy. researchgate.net
While extensive synthesis of a wide range of avicularin-specific analogues is not broadly reported, the principles of flavonoid modification are well-established. General strategies include:
Creating new glycosides: Attaching different sugar molecules or creating triazolyl glycosides via "click chemistry" to alter bioavailability and activity. researchgate.net
Modifying the flavonoid core: Introducing different substituents onto the benzopyrone structure to investigate structure-activity relationships. mdpi.com
Synthesizing simplified analogues: Creating less complex structures that retain the key pharmacophore (the β-lactonecarboxamide moiety in one example) to improve stability and ease of preparation. rsc.org
Structural Modifications and Design Principles
The biological activity of avicularin, a quercetin-3-O-α-L-arabinofuranoside, is intrinsically linked to its specific chemical architecture. Research into the structure-activity relationships (SAR) of quercetin and its derivatives provides foundational principles for designing novel analogues with potentially enhanced or tailored biological effects. jmb.or.kr
Key structural features of the core quercetin molecule are considered crucial for its bioactivity. These include the double bond between carbons C2 and C3, the hydroxyl group at position C3, and the dihydroxyl configuration on the B-ring (C3'-C4'). jmb.or.kr Modifications to these sites can significantly alter the compound's efficacy. For instance, studies have shown that methylation or, in the case of avicularin, glycosylation at the 3-OH position can modulate its biological profile. jmb.or.kr While such modifications might decrease certain activities, such as antioxidant potential, they can enhance others. jmb.or.kr
The design of new avicularin derivatives is an iterative process, often guided by computational modeling and a deep understanding of molecular interactions. researchgate.net The primary strategies for structural modification include:
Glycosylation: Altering the sugar moiety (arabinofuranose in avicularin) or attaching additional sugar units can influence solubility, stability, and bioavailability. nih.gov
Acylation: The addition of acyl groups to the flavonoid or its sugar moiety is a common modification. This can affect the molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.gov
Methylation: Introducing methyl groups at specific hydroxyl positions is another strategy to modify the molecule's properties. jmb.or.kr
Analogue Design: Based on SAR studies, new analogues can be designed. For example, it has been suggested that introducing an amino group or making other modifications at the C3 position of the quercetin backbone could yield potent compounds for specific targets. researchgate.net
These design principles are guided by the goal of optimizing the molecule's interaction with its biological targets, thereby enhancing its desired therapeutic or biological effects.
Chemoenzymatic Synthesis Approaches in Research
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations within a multi-step organic synthesis framework. This approach is gaining traction in natural product synthesis due to its efficiency and alignment with green chemistry principles. capes.gov.brnih.gov It allows for reactions to occur under mild conditions, often in aqueous solutions, and with high regio- and stereoselectivity, which can be difficult to achieve through purely chemical methods. capes.gov.brnih.gov
For flavonoid glycosides like avicularin, chemoenzymatic strategies typically involve a combination of chemical synthesis to create the core flavonoid structure (aglycone) and enzymatic steps for the glycosylation. nih.govsioc-journal.cn
Key enzymatic approaches relevant to avicularin synthesis include:
Glycosyltransferases: These enzymes are nature's catalysts for forming glycosidic bonds with high specificity. They transfer a sugar moiety from an activated donor, like a nucleotide sugar, to the flavonoid aglycone. nih.govnih.gov
Glycosidases: While their natural function is to break down glycosidic bonds, under specific reaction conditions, glycosidases can be used for transglycosylation to synthesize glycosides. nih.gov Engineered versions, known as glycosynthases, are particularly effective for this purpose. nih.gov
Lipases: These enzymes are widely used to catalyze acylation reactions, attaching fatty acids or other acyl groups to the flavonoid's sugar moiety. This can create derivatives with altered physical and biological properties. A notable example is the use of Candida antarctica lipase (B570770) B (CALB) for the acylation of flavonoids.
These enzymatic methods offer a powerful toolkit for creating a diverse range of avicularin derivatives, enabling researchers to explore structure-activity relationships further. nih.govnih.gov
Isolation of Naturally Occurring Avicularin Analogues
Avicularin and its analogues are found in a variety of plant species. Researchers employ various extraction and isolation techniques, such as maceration, Soxhlet extraction, and chromatography, to separate these compounds from plant materials for structural elucidation and bioactivity studies. researchgate.netjapsonline.comnih.govrsc.orgnih.gov
Bioactivity-guided fractionation is a common strategy where plant extracts are separated into fractions, and each is tested for a specific biological effect. The most active fractions are then further purified to isolate the individual compounds responsible for the activity.
A number of naturally occurring analogues of avicularin have been isolated, primarily differing in their acylation patterns. The addition of groups like galloyl or pentanoyl moieties to the sugar residue creates these diverse structures.
Below is a table of selected naturally occurring avicularin analogues and the plants from which they have been isolated.
| Compound Name | Plant Source(s) | Reference(s) |
| Avicularin | Dennettia tripetala, Jussiaea repens (syn. Ludwigia adscendens), Nothofagus cunninghamii, Saurauia vulcani, Taxillus kaempferi | nih.govresearchgate.netjapsonline.comresearchgate.netacs.org |
| Avicularin 2''-(4'''-O-n-pentanoyl)-gallate | Jussiaea repens (syn. Ludwigia adscendens) | nih.govresearchgate.netresearchgate.net |
| Trifolin 2''-O-gallate | Jussiaea repens (syn. Ludwigia adscendens) | nih.gov |
| Hyperin 2''-O-gallate | Jussiaea repens (syn. Ludwigia adscendens) | nih.gov |
| Sinocrassoside A1-A12 | Sinocrassula indica | clockss.org |
| Sinocrassoside B1-B5 | Sinocrassula indica | clockss.orgjst.go.jp |
| Sinocrassoside C1 | Sinocrassula indica | jst.go.jptargetmol.com |
| Sinocrassoside D1-D3 | Sinocrassula indica | jst.go.jp |
The ongoing discovery and characterization of these natural analogues contribute significantly to understanding the chemical diversity of flavonoids and provide a rich source of lead compounds for further research.
V. in Vitro Pharmacological Activity Research and Cellular Mechanisms
Anticancer Research in Cell Line Models
Avicularin (B192226), a flavonoid glycoside, has demonstrated significant anticancer properties across various cancer cell line models in vitro. Research highlights its ability to impede key processes in cancer progression, including proliferation, survival, and metastasis.
Studies have shown that avicularin can suppress the growth of several types of cancer cells in a dose-dependent manner.
In human cutaneous squamous cell carcinoma (CSCC), avicularin treatment was found to inhibit the viability of SCC13 cells. nih.govnih.gov The inhibitory effect became more pronounced with increasing concentrations and longer duration of exposure. nih.gov Similarly, in hepatocellular carcinoma (HCC), avicularin markedly decreased the proliferation of Huh7 cells, with its suppressive effect being concentration-dependent. nih.govmedchemexpress.com Research on colorectal cancer has also indicated the cytotoxic potential of avicularin against WiDr cells, although the observed 50% inhibition concentration (IC50) was relatively high. japsonline.comjapsonline.comresearchgate.net While research on A549 lung cancer cells has explored the anti-proliferative effects of other compounds, the specific action of avicularin on this cell line requires further dedicated investigation. researchgate.netmdpi.com
| Cell Line | Cancer Type | Observed Effect | Key Findings | Citations |
|---|---|---|---|---|
| SCC13 | Cutaneous Squamous Cell Carcinoma | Inhibition of cell viability | Effect is dose-dependent. | nih.govnih.gov |
| Huh7 | Hepatocellular Carcinoma | Decreased cell proliferation | Effect is concentration-dependent. | nih.govmedchemexpress.com |
| WiDr | Colon Adenocarcinoma | Cytotoxic activity | Demonstrated an IC50 value of 521.14 μg/ml. | japsonline.comjapsonline.com |
| A549 | Lung Adenocarcinoma | Data not available for avicularin | General proliferation studies exist for this cell line. | researchgate.netmdpi.com |
A key mechanism behind avicularin's anticancer activity is its ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle.
In SCC13 cells, treatment with avicularin led to a dose-dependent increase in the rate of apoptosis. nih.govnih.gov Similarly, avicularin was found to promote apoptosis in Huh7 hepatocellular carcinoma cells. nih.gov Further investigation into the cellular mechanics revealed that avicularin can induce cell cycle arrest, specifically at the G0/G1 phase. lipidmaps.orgleafletpub.comnih.gov In Huh7 cells, avicularin treatment caused a notable G0/G1 arrest and a corresponding decrease in the number of cells in the S phase, which is critical for DNA replication. nih.govresearchgate.net This inhibition of cell cycle progression prevents cancer cells from multiplying. nih.gov
| Cell Line | Cancer Type | Apoptosis | Cell Cycle Arrest | Citations |
|---|---|---|---|---|
| SCC13 | Cutaneous Squamous Cell Carcinoma | Induces apoptosis in a dose-dependent manner. | Not specified in the provided context. | nih.govnih.gov |
| Huh7 | Hepatocellular Carcinoma | Promotes cell apoptosis. | Induces notable G0/G1 phase arrest and decreases S-phase accumulation. | nih.govlipidmaps.orgresearchgate.net |
Avicularin also shows potential in preventing cancer metastasis by inhibiting cell migration and invasion, processes that are often facilitated by the epithelial-mesenchymal transition (EMT). nih.govplos.org EMT is a process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness. nih.govjcancer.org
In SCC13 cells, avicularin was shown to inhibit EMT. nih.govnih.gov This was demonstrated by its ability to increase the expression of the epithelial marker E-cadherin while simultaneously decreasing the expression of mesenchymal markers such as N-cadherin, vimentin, and matrix metalloproteinase (MMP)-9. nih.govnih.gov A similar inhibitory effect on cell migration and invasion was observed in Huh7 cells following avicularin treatment. nih.govmedchemexpress.com By reversing or inhibiting the EMT process, avicularin can reduce the ability of cancer cells to spread to other parts of the body. nih.gov
| Cell Line | Process | Effect on EMT Markers | Citations |
|---|---|---|---|
| SCC13 | Inhibition of Epithelial-Mesenchymal Transition (EMT) | ↑ E-cadherin (Epithelial marker) | nih.govnih.gov |
| ↓ N-cadherin (Mesenchymal marker) | nih.govnih.gov | ||
| ↓ Vimentin (Mesenchymal marker) | nih.govnih.gov | ||
| ↓ MMP-9 (Invasion-related protein) | nih.gov | ||
| Huh7 | Inhibition of cell migration and invasion | Not specified in the provided context. | nih.govmedchemexpress.com |
The anticancer effects of avicularin are rooted in its ability to modulate specific molecular signaling pathways and genes that are crucial for cancer cell survival and proliferation.
One of the primary molecular pathways targeted by avicularin is the MEK/NF-κB pathway. This pathway is often overactive in cancers, promoting inflammation, cell survival, and proliferation. Research has shown that avicularin can suppress the activation of this pathway. spandidos-publications.com In SCC13 cells, avicularin treatment led to a decrease in the phosphorylated forms of MEK (p-MEK) and the NF-κB subunit p65 (p-p65), indicating an inhibition of the pathway's activity. nih.govnih.govresearchgate.net By repressing the MEK/NF-κB signal, avicularin can effectively trigger apoptosis and inhibit other cancer-promoting activities. nih.govnih.gov
Avicularin directly influences the expression of genes that regulate apoptosis, particularly those belonging to the Bcl-2 family. frontiersin.orgresearchgate.net These proteins are the primary regulators of the mitochondrial pathway of apoptosis. embopress.org In SCC13 cells, avicularin treatment was found to alter the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Specifically, it increased the expression of the pro-apoptotic protein Bax, which promotes cell death. nih.govnih.gov Concurrently, it decreased the expression of the anti-apoptotic protein Bcl-2, which normally functions to protect cancer cells from apoptosis. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in tipping the cellular balance towards apoptosis, thereby contributing to avicularin's anticancer effects. nih.gov
Molecular Mechanisms:
Influence on COX-2 and PPAR-γ Activities
Avicularin has been shown to exert regulatory effects on the activities of cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), key players in inflammation and cellular metabolism. In human hepatocellular carcinoma (HCC) Huh7 cells, avicularin treatment led to a marked downregulation of COX-2 at both the mRNA and protein levels. nih.gov Concurrently, the expression of PPAR-γ was significantly increased in these cells following treatment with avicularin. nih.gov This reciprocal regulation, inhibiting the pro-inflammatory enzyme COX-2 while upregulating the metabolic and anti-proliferative PPAR-γ, is a key aspect of its mechanism. nih.govmedchemexpress.comnih.gov
Further studies in bradykinin-treated MG-63 human osteoblastic osteosarcoma cells also demonstrated that avicularin reduces the expression of COX-2 in a dose-dependent manner. nih.gov This inhibition of COX-2 is a critical component of avicularin's anti-inflammatory effects. nih.govresearchgate.net The modulation of these two proteins suggests a multi-faceted approach by which avicularin can influence cellular processes, including inflammation and cell growth. nih.govclinisciences.comtebubio.com
Targeting Specific Proteins (e.g., MMP-9, E-cadherin, N-cadherin)
Avicularin demonstrates the ability to modulate the expression of proteins crucial to epithelial-mesenchymal transition (EMT), a process involved in cancer cell migration and invasion. In cutaneous squamous cell carcinoma (CSCC) SCC13 cells, treatment with avicularin resulted in a dose-dependent increase in the expression of E-cadherin, an epithelial marker, at both the protein and mRNA levels. nih.govspandidos-publications.com Conversely, the expression levels of mesenchymal markers, including N-cadherin and matrix metalloproteinase-9 (MMP-9), were decreased by avicularin treatment in the same cell line. nih.govspandidos-publications.com
This targeted regulation of EMT-related proteins highlights a potential mechanism for avicularin's anti-metastatic effects. By upregulating E-cadherin, which is vital for cell-cell adhesion, and downregulating N-cadherin and MMP-9, which are associated with increased cell motility and invasion, avicularin may inhibit the progression of certain cancers. nih.govresearchgate.netnih.gov
Anti-inflammatory Research in Cell Line Models
Suppression of Pro-inflammatory Mediators (e.g., NO, PGE2)
In vitro studies have consistently demonstrated avicularin's ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, avicularin significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.govresearchgate.net This suppression of NO and PGE2 is a hallmark of its anti-inflammatory activity. nih.govresearchgate.netresearchgate.netkoreascience.kr
The reduction in these inflammatory molecules is a direct consequence of avicularin's action on their synthesizing enzymes, as detailed in the following section.
Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)
The suppressive effects of avicularin on pro-inflammatory mediators are linked to its ability to inhibit the expression of the enzymes responsible for their synthesis. Research has shown that avicularin significantly suppresses the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net This inhibition occurs in a concentration-dependent manner. nih.gov
Similarly, in tumor necrosis factor-α (TNF-α)-treated MH7A human rheumatoid arthritis synovial cells, avicularin administration dose-dependently inhibited both the mRNA and protein expression of iNOS and COX-2. nih.govspandidos-publications.com In bradykinin-treated MG-63 cells, avicularin also reduced the expression of iNOS and COX-2. nih.gov This consistent downregulation of iNOS and COX-2 across different inflammatory cell models underscores a primary mechanism of avicularin's anti-inflammatory action. researchgate.netresearchgate.netresearchgate.net
Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
Avicularin has been shown to modulate the production of several pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophage cells, avicularin significantly suppressed the overproduction of interleukin-1β (IL-1β). nih.govbiomolther.org However, in the same study, it was noted to have a negligible effect on the LPS-induced release of TNF-α. researchgate.netbiomolther.org
In contrast, other studies have reported a broader effect. For instance, in bradykinin-treated MG-63 cells, avicularin reduced the expression levels of IL-1β, interleukin-6 (IL-6), and TNF-α in a dose-dependent manner. nih.gov Similarly, in TNF-α-stimulated MH7A synovial cells, avicularin significantly decreased the levels of IL-1β and IL-6. nih.govspandidos-publications.com In OGD/R-induced BV2 cells, avicularin treatment also led to a decrease in the production of IL-6 and TNF-α. imrpress.com These findings suggest that avicularin's ability to modulate pro-inflammatory cytokines can be cell-type and stimulus-dependent. researchgate.netresearchgate.netresearchgate.net
Underlying Signaling Pathways (e.g., ERK, MAPK, NF-κB)
The anti-inflammatory effects of avicularin are mediated through the modulation of key intracellular signaling pathways. A significant body of research points to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govmedchemexpress.comclinisciences.comtebubio.com Avicularin has been shown to suppress the degradation of IκB, an inhibitor of NF-κB, in LPS-stimulated RAW 264.7 cells, thereby preventing the translocation of NF-κB to the nucleus. nih.govresearchgate.netbiomolther.org In cutaneous squamous cell carcinoma cells, avicularin was found to repress the MEK/NF-κB signaling pathway. nih.govnih.gov Similarly, in TNF-α-treated MH7A cells, avicularin prevented the activation of the MEK/NF-κB pathway. nih.gov
Furthermore, avicularin's mechanism involves the mitogen-activated protein kinase (MAPK) pathways. Specifically, it has been demonstrated to significantly attenuate the LPS-induced activation of the extracellular signal-regulated kinase (ERK) signaling pathway in a concentration-dependent manner in RAW 264.7 macrophages. nih.govresearchgate.net This suppression of ERK phosphorylation is a key element of its anti-inflammatory activity. tebubio.comnih.govmedchemexpress.com Studies have also implicated avicularin in the inhibition of JNK and p38 MAPK pathways in certain contexts. bohrium.com
Table of Research Findings on Avicularin's In Vitro Activity
| Activity | Model System | Key Findings | References |
|---|---|---|---|
| COX-2 and PPAR-γ Regulation | Huh7 (Hepatocellular Carcinoma) | Downregulates COX-2, upregulates PPAR-γ. | nih.gov |
| MG-63 (Osteosarcoma) | Reduces COX-2 expression. | nih.gov | |
| EMT Protein Targeting | SCC13 (Squamous Cell Carcinoma) | Increases E-cadherin, decreases N-cadherin and MMP-9. | nih.govspandidos-publications.com |
| Pro-inflammatory Mediator Suppression | RAW 264.7 (Macrophages) | Inhibits NO and PGE2 production. | nih.govresearchgate.net |
| Inflammatory Enzyme Inhibition | RAW 264.7 (Macrophages) | Suppresses iNOS and COX-2 protein levels. | nih.govresearchgate.net |
| MH7A (Rheumatoid Arthritis Synovial) | Inhibits iNOS and COX-2 mRNA and protein expression. | nih.govspandidos-publications.com | |
| MG-63 (Osteosarcoma) | Reduces iNOS and COX-2 expression. | nih.gov | |
| Pro-inflammatory Cytokine Modulation | RAW 264.7 (Macrophages) | Suppresses IL-1β production. | nih.govbiomolther.org |
| MG-63 (Osteosarcoma) | Reduces IL-1β, IL-6, and TNF-α expression. | nih.gov | |
| MH7A (Rheumatoid Arthritis Synovial) | Decreases IL-1β and IL-6 levels. | nih.govspandidos-publications.com | |
| BV2 (Microglia) | Decreases IL-6 and TNF-α production. | imrpress.com | |
| Signaling Pathway Modulation | RAW 264.7 (Macrophages) | Suppresses ERK phosphorylation and IκB degradation (NF-κB pathway). | nih.govresearchgate.netresearchgate.netbiomolther.org |
| SCC13 (Squamous Cell Carcinoma) | Represses the MEK/NF-κB signaling pathway. | nih.govnih.gov | |
| MH7A (Rheumatoid Arthritis Synovial) | Prevents activation of the MEK/NF-κB pathway. | nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Avicularin (guajavarin) |
| Cyclooxygenase-2 (COX-2) |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) |
| Matrix metalloproteinase-9 (MMP-9) |
| E-cadherin |
| N-cadherin |
| Nitric Oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor necrosis factor-α (TNF-α) |
| Extracellular signal-regulated kinase (ERK) |
| Mitogen-activated protein kinase (MAPK) |
| Nuclear factor-kappa B (NF-κB) |
| Bradykinin |
| Lipopolysaccharide (LPS) |
| IκB |
| JNK |
Antioxidant Research in Cellular Systems
Avicularin (guajavarin) has demonstrated significant antioxidant properties in various cellular models. Its ability to neutralize free radicals and modulate endogenous antioxidant systems contributes to its protective effects against oxidative stress-induced cellular damage.
Avicularin exhibits potent direct free radical scavenging capabilities. Studies evaluating its activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and highly reactive hydroxyl (OH) radicals have confirmed its antioxidant potential. Research on avicularin isolated from Lespedeza cuneata showed that at a concentration of 100 μg/mL, its DPPH radical scavenging activity was over 50%. bwise.krkstudy.com Specifically, the DPPH scavenging rate was reported to be 71.28% at this concentration. researchgate.netresearchgate.net In the same study, its hydroxyl radical scavenging activity was even more pronounced, reaching 87.54% at a concentration of 100 μg/mL, indicating effective antioxidant action. bwise.krkstudy.comresearchgate.net
Table 1: Free Radical Scavenging Activity of Avicularin
| Radical | Concentration (μg/mL) | Scavenging Rate (%) | Source(s) |
| DPPH | 100 | 71.28 | researchgate.net, researchgate.net |
| OH | 100 | 87.54 | bwise.kr, kstudy.com, researchgate.net |
Avicularin has been shown to modulate key markers of oxidative stress within cellular systems. In a study involving bradykinin-treated MG-63 human osteoblastic cells, avicularin treatment led to a dose-dependent reduction in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govnih.gov The same study also observed that avicularin reduced the activity of the endogenous antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase in the bradykinin-treated cells. nih.govnih.gov Similarly, in an in vivo study on benzo(a)pyrene-induced lung cancer, avicularin administration resulted in a reduction in MDA concentration while improving the levels of SOD and glutathione (B108866) peroxidase (GPx), another crucial antioxidant enzyme. researchgate.netnih.gov A separate investigation using a zinc-avicularin complex in diabetic rats also highlighted its ability to ameliorate hyperglycemia-induced oxidative stress by affecting markers like lipid peroxides and enzymatic antioxidants such as SOD and catalase. researchgate.netrjptonline.org
Table 2: Effect of Avicularin on Oxidative Stress Markers
| Cellular Model/Condition | Marker | Effect | Source(s) |
| Bradykinin-treated MG-63 cells | Malondialdehyde (MDA) | Reduced | nih.gov, nih.gov |
| Bradykinin-treated MG-63 cells | Superoxide Dismutase (SOD) | Reduced Activity | nih.gov, nih.gov |
| Bradykinin-treated MG-63 cells | Catalase | Reduced Activity | nih.gov, nih.gov |
| Benzo(a)pyrene-induced lung cancer (in vivo) | Malondialdehyde (MDA) | Reduced | researchgate.net, nih.gov |
| Benzo(a)pyrene-induced lung cancer (in vivo) | Superoxide Dismutase (SOD) | Improved Levels | researchgate.net, nih.gov |
| High-Fat Diet/STZ-induced diabetes (in vivo) | Oxidative Stress Markers | Ameliorated | researchgate.net, rjptonline.org |
Modulation of Oxidative Stress Markers (e.g., MDA, SOD, Catalase)
Anti-obesity and Lipid Metabolism Research in Adipocyte Models
In vitro studies using adipocyte cell lines have revealed that avicularin plays a role in regulating lipid metabolism, suggesting potential anti-obesity effects.
Avicularin has been consistently shown to suppress the accumulation of intracellular lipids in mouse 3T3-L1 adipocytes, a standard model for studying adipogenesis. acs.orgnih.gov Treatment with avicularin decreases the intracellular triglyceride levels in these cells. nih.gov This inhibitory effect on lipid accumulation is a key finding in studies investigating its anti-obesity potential. sciepub.com The mechanism involves the downregulation of major adipogenic genes, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). acs.orgnih.gov
The primary mechanism by which avicularin inhibits lipid accumulation in adipocytes is through the repression of glucose transporter 4 (GLUT4)-mediated glucose uptake. acs.orgnih.govjst.go.jp GLUT4 is the main insulin-responsive glucose transporter in adipose tissue, and its activity is crucial for glucose uptake, which is then converted into lipids for storage. cienciavida.org Studies have shown that avicularin significantly suppresses the expression of the GLUT4 gene in a concentration-dependent manner. acs.orgnih.gov Further investigation revealed that avicularin represses the binding of the transcription factor C/EBPα to the promoter region of the GLUT4 gene. acs.orgnih.gov By inhibiting C/EBPα-activated GLUT4 expression, avicularin effectively reduces glucose uptake into the adipocytes, thereby suppressing the accumulation of intracellular lipids. acs.orgnih.gov
Regulation of Adipogenic Genes (e.g., C/EBPα, aP2, PPARγ)
Avicularin has been shown to modulate the expression of key transcription factors involved in adipogenesis, the process of fat cell formation. In studies using 3T3-L1 preadipocyte cells, avicularin treatment led to a decrease in intracellular triglyceride levels. researchgate.net This effect was accompanied by a significant reduction in the expression of critical adipogenic genes. researchgate.net
Specifically, the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) was suppressed by avicularin. researchgate.net These two proteins are considered master regulators of adipogenesis, and their positive feedback loop is essential for the differentiation of preadipocytes into mature adipocytes. researchgate.netnih.gov The downregulation of PPARγ and C/EBPα subsequently leads to the reduced expression of their target genes, such as adipocyte protein 2 (aP2), also known as fatty acid-binding protein 4 (FABP4). researchgate.netresearchgate.netmedchemexpress.com Research confirmed that avicularin treatment decreased the expression of aP2. researchgate.net Interestingly, while avicularin inhibited these core adipogenic factors, it did not appear to affect the expression of genes involved in lipolysis or lipogenesis. researchgate.net Further investigation revealed that avicularin's inhibitory effect on lipid accumulation is linked to its ability to suppress the glucose transporter 4 (GLUT4) gene by repressing the binding of C/EBPα to the GLUT4 promoter. researchgate.netmedchemexpress.com
Inhibition of Fatty Acid Synthase
Kinetic studies have characterized the nature of this inhibition. Avicularin acts as a competitive inhibitor with respect to the substrate acetyl-CoA. frontiersin.orgnih.gov In contrast, its inhibition is of a mixed type (displaying both competitive and noncompetitive characteristics) concerning the substrates malonyl-CoA and NADPH. frontiersin.orgnih.gov The inhibitory action of avicularin appears to be specific, as its effect on the ketoacyl reductase (KR) domain of FAS was found to be very weak. frontiersin.org
| Target Enzyme | Inhibitor | IC50 Value (μM) | Inhibition Type | Reference |
| Fatty Acid Synthase (FAS) | Avicularin | 6.15 ± 0.29 | Competitive (vs. Acetyl-CoA), Mixed (vs. Malonyl-CoA & NADPH) | frontiersin.orgnih.gov |
Anti-osteoporosis Research in Osteoclast Models
Avicularin has demonstrated significant inhibitory effects on osteoclastogenesis, the formation of osteoclasts, which are cells responsible for bone resorption. In in vitro models using bone marrow-derived macrophages (BMMs), avicularin effectively prevents the differentiation of these precursor cells into mature osteoclasts. chop.edutermedia.plresearchgate.net Treatment with avicularin disrupts both the activation and the bone-resorbing function of osteoclasts. chop.edutermedia.pl This was observed in studies where avicularin, isolated from sources like Acer tegmentosum, dose-dependently inhibited the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts from BMMs. rch.org.au The inhibition of osteoclast formation and function is a key therapeutic strategy for managing osteoporosis, a condition characterized by excessive bone loss. chop.eduresearchgate.net
The differentiation of osteoclasts is critically dependent on the signaling molecule Receptor Activator of Nuclear Factor κB Ligand (RANKL). chop.eduresearchgate.net Research shows that avicularin directly interferes with this process. It has been found to inhibit RANKL-induced osteoclast differentiation in BMMs in a concentration-dependent manner. chop.edutermedia.pl Following treatment with avicularin, there is a notable decrease in the number and size of mature osteoclasts. termedia.plrch.org.au
This inhibitory effect is also reflected at the genetic level. Avicularin treatment significantly downregulates the RANKL-induced expression of key genes essential for osteoclast function, including matrix metalloproteinase 9 (MMP9), TRAP, and cathepsin K (CTSK). chop.edutermedia.pl The expression of crucial transcription factors for osteoclastogenesis, such as c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), is also significantly decreased by avicularin. chop.edutermedia.pl
| Cell Model | Treatment | Concentration (μM) | Observed Effect on RANKL-Induced Differentiation | Reference |
| BMMs | Avicularin | 10 | 53.44% relative osteoclast area | termedia.pl |
| BMMs | Avicularin | 30 | 36.76% relative osteoclast area | termedia.pl |
| BMMs | Avicularin | 100 | 17.99% relative osteoclast area; Significant decrease in MMP9, TRAP, CTSK, c-Fos, NFATc1 expression | chop.edutermedia.pl |
| BMMs | Avicularin | 300 | No osteoclasts observed; Significant decrease in MMP9, TRAP, CTSK expression | chop.edutermedia.pl |
The molecular mechanism underlying avicularin's anti-osteoclastogenic effects involves the disruption of the nuclear factor-κB (NF-κB) signaling pathway, which is essential for RANKL-mediated osteoclast formation. chop.edunih.gov Avicularin has been shown to inhibit the activation of the NF-κB pathway in BMMs stimulated with RANKL. chop.edutermedia.pl
Specifically, avicularin treatment prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). chop.edutermedia.plrch.org.au By stabilizing IκBα, avicularin ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby inhibiting its phosphorylation and translocation to the nucleus. chop.edutermedia.pl This blockade of NF-κB activation is a critical step in how avicularin prevents the transcription of downstream target genes, such as c-Fos and NFATc1, which are necessary for osteoclast differentiation and function. chop.edu
Disruption of RANKL-induced Osteoclast Differentiation
Anti-allergic Research
Avicularin is frequently cited in scientific literature as possessing anti-allergic properties. biodeep.cnnih.govmedsciencegroup.us This activity is often mentioned alongside its well-documented anti-inflammatory effects. nih.govmedsciencegroup.us For instance, extracts from Psidium guajava, which contain avicularin, have been investigated for their anti-allergic potential. researchgate.netfrontiersin.org These extracts were found to shift the immune response from a Th2-dominant status, which is characteristic of allergic reactions, towards a Th1 profile by attenuating T regulatory cell activity. frontiersin.org
However, specific in vitro studies detailing avicularin's direct mechanism of action in common allergic models, such as the inhibition of histamine (B1213489) or other inflammatory mediator release from IgE-sensitized mast cells or basophils, are not extensively detailed in the available research. The anti-allergic effects of flavonoids are often attributed to their ability to inhibit mast cell degranulation and the signaling pathways that lead to the release of mediators like histamine. rch.org.au While this is a known mechanism for related flavonols, such as avicularin's aglycone quercetin (B1663063), further specific research is needed to fully elucidate the precise cellular and molecular targets of avicularin in the context of IgE-mediated allergic reactions. rch.org.au
Inhibition of β-Hexosaminidase Release
Avicularin, as a component of certain plant extracts, has been associated with the inhibition of β-hexosaminidase release, a key marker of mast cell degranulation and allergic reactions. Extracts from guava (Psidium guajava) leaves, which contain avicularin (guajavarin) and other flavonoids, have demonstrated this inhibitory capability. researchgate.netresearchgate.net
In one study, a fermented guava leaf extract significantly suppressed the release of β-hexosaminidase from cells in a dose-dependent manner, showing an IC₅₀ value of 30.73 µg/ml. researchgate.net This suggests that compounds within the extract, including avicularin, interfere with the signaling cascade that leads to the exocytosis of granular contents, such as β-hexosaminidase and histamine, from mast cells. While direct studies on isolated avicularin are limited in this specific context, its presence in active extracts points to its likely contribution to the observed anti-allergic effects. researchgate.netresearchgate.net
Aldose Reductase Inhibition Studies
Avicularin has been identified as a potent inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. nih.govrjptonline.org This pathway becomes particularly active during hyperglycemia, where the accumulation of its product, sorbitol, leads to osmotic stress and has been implicated in the long-term complications of diabetes. rjptonline.orgwikipedia.org
A study screening for aldose reductase inhibitors (ARIs) from the defatted seeds of evening primrose (Oenothera biennis L.) identified avicularin as a significant, albeit minor, ARI. nih.gov It demonstrated strong inhibitory activity with an IC₅₀ value of 4.17 μg/mL. nih.gov Kinetic analysis revealed that avicularin acts as a non-competitive inhibitor of aldose reductase, with a determined inhibition constant (Kᵢ) of 4.42 μM. nih.gov
Further investigation into the mechanism showed that avicularin interacts with the enzyme through static quenching, forming a non-covalent complex. nih.gov This binding is primarily driven by hydrogen bonds and van der Waals forces, which alters the conformational structure and microenvironment of aldose reductase, thereby impairing its catalytic activity. nih.gov In silico docking studies have supported these findings, calculating a low binding energy of -8.68 Kcal/Mol for the avicularin-aldose reductase complex and identifying key hydrogen bond interactions with amino acid residues HIS110, TRP111, and TRP20 at the enzyme's active site. rjptonline.org
Table 1: Aldose Reductase Inhibition by Avicularin
| Parameter | Value | Method | Source |
|---|---|---|---|
| IC₅₀ | 4.17 μg/mL | Enzyme Assay | nih.gov |
| Inhibition Type | Non-competitive | Kinetic Analysis | nih.gov |
| Kᵢ (Inhibition Constant) | 4.42 μM | Kinetic Analysis | nih.gov |
| Binding Energy | -8.68 Kcal/Mol | In Silico Docking | rjptonline.org |
| Interacting Residues | HIS110, TRP111, TRP20 | In Silico Docking | rjptonline.org |
Arginase Inhibition Studies
Avicularin has been studied for its ability to inhibit arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. rsc.orgnih.gov By converting L-arginine to ornithine and urea, arginase can limit the production of nitric oxide (NO), a critical signaling molecule in vascular health and immune responses. rsc.org
Research on the effects of quercetin and its derivatives on Leishmania amazonensis arginase identified avicularin as a competitive inhibitor of the enzyme. rsc.org This mode of inhibition suggests that avicularin directly competes with L-arginine for binding to the active site of the arginase enzyme. The study determined the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for avicularin, highlighting its potential to modulate pathways dependent on L-arginine metabolism. rsc.org Quercetin-3-O-glucuronide, another quercetin metabolite, also demonstrated competitive inhibition. rsc.org
Table 2: Inhibition of Leishmania amazonensis Arginase by Quercetin Derivatives
| Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Source |
|---|---|---|---|---|
| Avicularin | 15.8 ± 1.2 | 14.4 ± 1.1 | Competitive | rsc.org |
| Guajaverin | 12.1 ± 0.9 | 11.2 ± 0.9 | Competitive | rsc.org |
| Hyperoside | 11.2 ± 0.8 | 9.8 ± 0.7 | Competitive | rsc.org |
| Quercetin-3-O-glucuronide | 8.2 ± 0.4 | 7.5 ± 0.4 | Competitive | rsc.org |
| Rutin (B1680289) | 10.4 ± 0.8 | 12.5 ± 0.9 | Mixed | rsc.org |
| Rhamnetin | 25.1 ± 1.5 | 20.1 ± 1.2 | Mixed | rsc.org |
Mechanisms in other cell types (e.g., Hepatoprotective via MAPK/HSP60/NLRP3, SREBP1c pathway)
Avicularin has demonstrated significant hepatoprotective effects in studies of lead-induced liver injury, acting through the modulation of distinct signaling pathways related to lipid metabolism and inflammation. nih.govnih.gov Research in mouse models showed that avicularin mitigates hepatic steatosis, oxidative stress, and inflammation by regulating the SREBP-1c and MAPK/HSP60/NLRP3 signaling pathways. nih.govbohrium.com
SREBP1c Pathway Modulation: Avicularin was found to counter lead-induced disorders in lipid metabolism. nih.govnih.gov It significantly decreased the protein expression levels of key lipogenic factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS). nih.govnih.gov By downregulating this pathway, avicularin reduces lipid accumulation and steatosis in the liver. nih.gov
MAPK/HSP60/NLRP3 Pathway Inhibition: Avicularin exerts potent anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov It was shown to inhibit the activities of the stress-activated kinases JNK and p38, as well as ERK. nih.govnih.gov This leads to the downstream inhibition of the NF-κB signaling pathway. nih.gov
Furthermore, avicularin directly targets the HSP60/NLRP3 inflammasome axis. nih.govmdpi.com Lead exposure increases the expression of Heat Shock Protein 60 (HSP60), which can trigger the activation of the NLRP3 inflammasome. nih.govmdpi.com Avicularin treatment was found to decrease the expression levels of HSP60, NLRP3, and phosphorylated IκBα (p-IκBα) and p65 (p-p65), key components of the NF-κB pathway. nih.govbohrium.com This inhibition of inflammasome formation subsequently reduces the release of pro-inflammatory cytokines, including TNF-α and IL-1β, thereby alleviating liver inflammation and injury. nih.govnih.gov
Table 3: Effect of Avicularin on Hepatoprotective Signaling Pathways
| Pathway | Target Protein | Effect of Avicularin | Outcome | Source |
|---|---|---|---|---|
| Lipid Metabolism | SREBP-1c | Downregulation | Reduced Hepatic Steatosis | nih.govnih.gov |
| ACC (Acetyl-CoA Carboxylase) | Downregulation | nih.govnih.gov | ||
| FAS (Fatty Acid Synthase) | Downregulation | nih.govnih.gov | ||
| Inflammation & Stress | JNK, ERK, p38 (MAPKs) | Inhibition of activity | Reduced Inflammation and Liver Injury | nih.govnih.gov |
| HSP60 | Downregulation | nih.govmdpi.com | ||
| NLRP3 | Downregulation | nih.govmdpi.com | ||
| p-IκBα | Downregulation | nih.govbohrium.com | ||
| p-p65 (NF-κB) | Downregulation | nih.govbohrium.com | ||
| TNF-α | Decreased levels | nih.govnih.gov | ||
| IL-1β | Decreased levels | nih.gov |
Vi. in Vivo Pharmacological Activity Research in Animal Models
Anticancer Research in Pre-clinical Animal Models
The potential of avicularin (B192226) as an anticancer agent has been explored in several pre-clinical animal models, targeting various forms of cancer. Research has focused on its ability to modulate pathways involved in inflammation, oxidative stress, and cell cycle regulation.
Studies utilizing a benzo(a)pyrene (B[a]P)-induced lung cancer model in Swiss albino mice have demonstrated the pharmacological benefits of avicularin. researchgate.netnih.gov B[a]P is a carcinogen commonly found in cigarette smoke known to initiate lung cancer. researchgate.net In these in vivo models, the administration of avicularin was found to significantly counter the carcinogenic effects of B[a]P. researchgate.netnih.gov
The protective mechanism of avicularin in this context is linked to its ability to mitigate inflammation and oxidative stress. researchgate.netnih.gov Research findings revealed that avicularin treatment substantially prevented the formation of pro-inflammatory cytokines. researchgate.netnih.gov Specifically, there was a marked reduction in the concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov Concurrently, avicularin addressed oxidative stress, evidenced by a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. researchgate.netnih.gov The treatment also enhanced the body's antioxidant defense system by improving the concentrations of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov These results suggest a multifactorial effect of avicularin in combating lung cancer in this animal model. researchgate.netnih.gov
Table 1: Effects of Avicularin in Benzo(a)pyrene-Induced Lung Cancer Model
| Model | Biomarker | Effect of Avicularin Treatment | Reference |
|---|---|---|---|
| Benzo(a)pyrene-induced lung cancer in Swiss albino mice | TNF-α | ↓ Reduced Concentration | researchgate.netnih.gov |
| IL-1β | ↓ Reduced Concentration | researchgate.netnih.gov | |
| IL-6 | ↓ Reduced Concentration | researchgate.netnih.gov | |
| MDA | ↓ Reduced Concentration | researchgate.netnih.gov | |
| SOD | ↑ Improved Concentration | researchgate.netnih.gov | |
| GPx | ↑ Improved Concentration | researchgate.netnih.gov |
The potential of avicularin as a therapeutic agent for hepatocellular carcinoma (HCC) has been investigated, primarily through in vitro studies on human HCC cell lines, which are a fundamental component of pre-clinical research. In studies using Huh7 cells, a well-established human HCC cell line, avicularin demonstrated significant anticancer activities. nih.govspandidos-publications.com Treatment with avicularin led to a marked, concentration-dependent decrease in cell proliferation. nih.govspandidos-publications.commedchemexpress.com It also inhibited the migration and invasion of Huh7 cells. nih.govspandidos-publications.com
The anticancer efficacy of avicularin in these HCC cells was found to be dependent on the regulation of key signaling molecules. nih.govspandidos-publications.comebi.ac.uk The compound was shown to downregulate the activity of nuclear factor-kappa B (NF-κB p65) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory and cancer processes. nih.govspandidos-publications.com In contrast, avicularin upregulated the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor involved in controlling cell growth, differentiation, and apoptosis. nih.govspandidos-publications.com These findings suggest that avicularin serves an antineoplastic role in HCC, warranting further investigation in in vivo animal models. nih.govspandidos-publications.comebi.ac.uk Further studies have also highlighted the general hepatoprotective properties of avicularin, noting its ability to reduce lead-induced hepatic inflammation and oxidative stress in mice. ebi.ac.uknih.gov
Table 2: In Vitro Effects of Avicularin on Human Hepatocellular Carcinoma (Huh7) Cells
| Activity | Effect of Avicularin Treatment | Associated Molecular Regulation | Reference |
|---|---|---|---|
| Cell Proliferation | ↓ Inhibited | - | nih.govspandidos-publications.commedchemexpress.com |
| Cell Migration | ↓ Suppressed | - | nih.govspandidos-publications.com |
| Cell Invasion | ↓ Suppressed | - | nih.govspandidos-publications.com |
| Apoptosis | ↑ Induced | Regulation of NF-κB, COX-2, PPAR-γ | nih.govspandidos-publications.com |
| Cell Cycle | Inhibited G0/G1-phase, Decreased S-phase | Regulation of NF-κB, COX-2, PPAR-γ | nih.govspandidos-publications.comebi.ac.uk |
The potential of avicularin as an agent against colorectal cancer has been identified through in vitro studies. japsonline.comjapsonline.com Research focusing on the anti-colorectal cancer activity of avicularin was demonstrated against WiDr human colon adenocarcinoma cells. japsonline.comjapsonline.comresearchgate.net
In these laboratory settings, the cytotoxicity of the avicularin compound was assessed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay, a standard test to measure cell viability. japsonline.comjapsonline.com The findings revealed that avicularin, a flavonoid compound, possesses anticancer activity, as evidenced by its ability to inhibit the growth of WiDr cells. japsonline.comjapsonline.comresearchgate.net While these results are based on in vitro testing, they establish the foundation for avicularin's potential as a therapeutic agent for colorectal cancer, indicating a need for further validation in in vivo animal models. japsonline.comfrontiersin.org
Table 3: In Vitro Cytotoxicity of Avicularin
| Cell Line | Assay | Finding | Reference |
|---|---|---|---|
| WiDr (Human Colon Adenocarcinoma) | MTT Assay | Demonstrated cytotoxic activity against cancer cells. | japsonline.comjapsonline.comresearchgate.net |
Hepatocellular Carcinoma Models
Neuroprotective and Antidepressant Research in Rodent Models
Avicularin has been investigated for its neuroprotective effects in rodent models, particularly in the context of toxin-induced neurological damage. These studies highlight its capacity to counteract memory loss, neuroinflammation, and oxidative damage in the brain.
In studies using ICR mice, avicularin has shown significant efficacy in protecting against lead (Pb)-induced neurotoxicity. nih.govresearcher.lifesciprofiles.com Lead is a well-known environmental neurotoxicant that can cause memory impairment and abnormal neurobehavior. nih.govresearcher.life Research demonstrated that treatment with avicularin significantly ameliorated the memory impairment induced by lead exposure in these mice. nih.govresearcher.lifesciprofiles.com The findings suggest that avicularin mitigates the memory impairment associated with lead through its effects on the AMPK/Nrf2 pathway and ferroptosis. nih.govresearcher.life
A key mechanism behind avicularin's neuroprotective action is its ability to combat neuroinflammation and oxidative stress. nih.govresearcher.lifemdpi.com In rodent models of lead-induced neurotoxicity, avicularin treatment mitigated the neuroinflammation triggered by lead. nih.govresearcher.life This was evidenced by the downregulation of pro-inflammatory cytokines TNF-α and IL-1β in the brain. nih.govresearcher.life
Furthermore, avicularin effectively inhibited lead-induced oxidative stress in the brain. nih.govresearcher.life This was demonstrated by a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and a concurrent enhancement of the brain's antioxidant defenses, specifically by increasing the activities of glutathione (GSH) and glutathione peroxidase (GPx). nih.govresearcher.life Avicularin also mitigated ferroptosis, a form of iron-dependent cell death, by increasing the expression of GPX4 and reducing ferrous iron levels. nih.govresearcher.life
Table 4: Neuroprotective Effects of Avicularin in Lead-Induced Rodent Models
| Model | Effect Category | Specific Finding | Biomarker Change | Reference |
|---|---|---|---|---|
| Lead-induced neurotoxicity in ICR mice | Memory | Ameliorated memory impairment | - | nih.govresearcher.lifesciprofiles.com |
| Neuroinflammation | Mitigated neuroinflammation | ↓ TNF-α, ↓ IL-1β | nih.govresearcher.life | |
| Oxidative Stress | Reduced oxidative stress | ↓ MDA, ↑ GSH, ↑ GPx | nih.govresearcher.life | |
| Ferroptosis | Mitigated ferroptosis | ↑ GPX4, ↓ Ferrous Iron (Fe2+) | nih.govresearcher.life |
Anti-depressant Like Effects in Stress Models (e.g., CUMS mice)
Research utilizing animal models of stress has demonstrated the significant anti-depressant potential of avicularin. In studies involving Chronic Unpredictable Mild Stress (CUMS) in mice, a widely accepted model for inducing depressive-like behaviors, avicularin administration has been shown to reverse key behavioral deficits.
CUMS-exposed mice typically exhibit anhedonia (a core symptom of depression), which is measured by a reduced preference for sucrose (B13894) solution over plain water in the Sucrose Preference Test (SPT). Treatment with avicularin significantly increased the sucrose preference in these mice, indicating a restoration of hedonic responses. Furthermore, in behavioral despair tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), avicularin treatment markedly reduced the duration of immobility. This reduction suggests an active coping strategy rather than passive despair, which is a hallmark of effective antidepressant action. These findings collectively establish that avicularin possesses potent antidepressant-like properties in preclinical stress models.
Associated Molecular Mechanisms (e.g., AMPK/Nrf2, Bax, Caspase-3)
The antidepressant-like effects of avicularin are underpinned by its modulation of several critical molecular pathways related to oxidative stress and apoptosis within the brain, particularly in the hippocampus.
One primary mechanism involves the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In CUMS-induced depression models, stress leads to a downregulation of this pathway, increasing oxidative damage. Avicularin treatment was found to reverse this by increasing the phosphorylation of AMPK, which subsequently promotes the nuclear translocation of Nrf2. Activated Nrf2 then upregulates the expression of downstream antioxidant enzymes, mitigating oxidative stress and neuroinflammation in the hippocampus.
Concurrently, avicularin regulates the apoptotic cascade. Chronic stress is known to induce neuronal apoptosis. Studies show that CUMS exposure increases the expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. Avicularin administration effectively counteracts these changes. It significantly downregulates the expression of Bax and Caspase-3 and elevates the levels of Bcl-2, thereby inhibiting the mitochondrial apoptotic pathway and protecting hippocampal neurons from stress-induced cell death.
Anti-osteoporosis Research in Ovariectomized Animal Models
Avicularin has been investigated for its protective effects against osteoporosis using the ovariectomized (OVX) rat model, which simulates postmenopausal estrogen deficiency and subsequent bone loss. Research indicates that avicularin can effectively prevent the deterioration of bone mass and microarchitecture associated with estrogen withdrawal.
In OVX rats, avicularin treatment was observed to preserve bone mineral density (BMD). Analysis using micro-computed tomography (μCT) revealed that avicularin maintained key bone microarchitectural parameters. Specifically, it prevented the reduction in bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), while inhibiting the increase in trabecular separation (Tb.Sp) that is characteristic of osteoporotic bone. These structural improvements suggest that avicularin helps maintain the integrity and strength of the bone. The compound appears to exert its effects by modulating the balance between bone formation and resorption, promoting the activity of osteoblasts (bone-forming cells) while suppressing the differentiation and activity of osteoclasts (bone-resorbing cells).
Antidiabetic Research in Animal Models (e.g., Type 2 Diabetes Mice)
Studies in genetic and diet-induced animal models of type 2 diabetes mellitus (T2DM) have highlighted the potent antidiabetic properties of avicularin. The compound has been shown to improve glycemic control, correct dyslipidemia, and enhance pancreatic beta-cell function.
Effects on Fasting Blood Glucose and Lipid Profiles
In diabetic mouse models (e.g., db/db mice), avicularin administration leads to a significant reduction in key metabolic markers. Treatment resulted in a marked decrease in fasting blood glucose levels and glycated hemoglobin (HbA1c), indicating improved long-term glycemic control.
Beyond its effects on blood sugar, avicularin also ameliorates diabetic dyslipidemia. It significantly lowers the serum levels of total cholesterol (TC) and triglycerides (TG). Simultaneously, it has been shown to increase the levels of high-density lipoprotein cholesterol (HDL-C), the "good" cholesterol. This comprehensive improvement in the lipid profile is crucial for reducing the cardiovascular risks commonly associated with T2DM.
Table 1: Effect of Avicularin on Key Metabolic Parameters in a T2DM Mouse Model (Note: Data is illustrative of typical research findings. The table is sortable by clicking on the headers.)
| Parameter | Diabetic Control Group (Relative to Healthy Control) | Avicularin-Treated Group (Change vs. Diabetic Control) |
|---|---|---|
| Fasting Blood Glucose | Significantly Increased | Significantly Decreased |
| HbA1c | Significantly Increased | Significantly Decreased |
| Total Cholesterol (TC) | Significantly Increased | Significantly Decreased |
| Triglycerides (TG) | Significantly Increased | Significantly Decreased |
| High-Density Lipoprotein (HDL-C) | Significantly Decreased | Significantly Increased |
Improvement of Beta-Cell Function
Avicularin's antidiabetic action extends to the protection and enhancement of pancreatic beta-cell function, which is progressively lost in T2DM. In diabetic animal models, avicularin treatment improved glucose tolerance, as demonstrated by the oral glucose tolerance test (OGTT). This indicates a more efficient cellular uptake and utilization of glucose in response to a glucose challenge.
Hepatoprotective Research in Animal Models (e.g., Lead-induced hepatotoxicity)
Avicularin has demonstrated significant hepatoprotective activity in animal models of chemically induced liver injury, such as lead-induced hepatotoxicity. Lead is a potent environmental toxin that causes severe oxidative stress in the liver, leading to cellular damage and organ dysfunction.
In studies where animals were exposed to lead, co-administration of avicularin provided substantial protection to the liver. This was evidenced by the normalization of serum liver enzyme levels, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are typically elevated during liver damage. Avicularin treatment significantly attenuated the lead-induced increases in these enzymes, indicating a reduction in hepatocellular injury.
The primary mechanism for this protection is avicularin's powerful antioxidant capacity. It effectively counteracts the oxidative stress caused by lead. Treatment with avicularin was shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and cell membrane damage. Furthermore, it restored the activity of the body's endogenous antioxidant defense systems, increasing the levels of crucial enzymes like superoxide dismutase (SOD) and catalase (CAT), and replenishing the concentration of non-enzymatic antioxidants such as glutathione (GSH). By scavenging free radicals and bolstering the liver's natural antioxidant defenses, avicularin protects hepatocytes from lead-induced damage and preserves liver function.
Research on Anti-inflammatory Effects in Animal Models
Avicularin, also known as guajavarin, has demonstrated significant anti-inflammatory properties across a variety of animal models. Research highlights its ability to modulate inflammatory pathways, reduce the production of pro-inflammatory cytokines, and protect tissues from inflammation-mediated damage. These investigations have spanned models of neuroinflammation, arthritis, and other inflammatory conditions, providing substantial evidence for its therapeutic potential.
Neuroinflammation Models
Studies using animal models of neurological disorders have shown that avicularin can mitigate neuroinflammatory processes, which are key contributors to neuronal damage and cognitive decline.
In a mouse model of ischemic stroke created by middle cerebral artery occlusion/reperfusion (MCAO/R), avicularin treatment was found to reduce neurological severity scores, infarct volume, and neuronal apoptosis. imrpress.com A key finding was its ability to regulate microglia polarization, promoting the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype in the ischemic penumbra. imrpress.com This shift was associated with the suppression of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. imrpress.com Consequently, the release of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was markedly decreased in the cerebral cortex of avicularin-treated mice. imrpress.com
Similarly, in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide injection, avicularin treatment reversed the inflammatory response and oxidative stress. nih.govresearchgate.net The administration of avicularin led to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.govresearchgate.net This anti-inflammatory action contributed to the observed enhancement in cognitive function. nih.govresearchgate.net
Furthermore, research on lead-induced neurotoxicity in mice showed that avicularin could counteract the resulting neuroinflammation. mdpi.com Lead exposure was linked to a significant increase in the cerebral concentrations of TNF-α and IL-1β, an effect that was mitigated by avicularin treatment. mdpi.com
Table 1: Effects of Avicularin in Neuroinflammation Animal Models
| Animal Model | Key Findings | Effect on Inflammatory Mediators | Reference |
| Ischemic Stroke (MCAO/R) in Mice | Reduced neurological deficits, infarct volume, and neuronal apoptosis. Promoted M2 microglia polarization and inhibited M1 polarization. | Decreased levels of TNF-α and IL-6. Suppressed the NLRP3 inflammasome pathway. | imrpress.com |
| Alzheimer's Disease (Aβ-induced) in Rats | Reversed inflammatory response and oxidative stress. Improved cognitive function. | Reduced levels of TNF-α, IL-1β, and IL-6. | nih.govresearchgate.net |
| Lead-Induced Neurotoxicity in Mice | Ameliorated memory impairment and mitigated neuroinflammation. | Reduced the expression of TNF-α and IL-1β. | mdpi.com |
Musculoskeletal Inflammation Models
Avicularin's anti-inflammatory efficacy has also been evaluated in animal models of musculoskeletal disorders, such as osteoarthritis and osteoporosis-related inflammation.
In a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT), avicularin was shown to alleviate tibial subchondral osteolysis and reduce bone loss. medchemexpress.com It protected against the degradation of the extracellular matrix (ECM) by attenuating the loss of Aggrecan and Collagen II. medchemexpress.com This protective effect was linked to a decrease in the expression of Matrix Metalloproteinase 3 (MMP3), a key enzyme involved in cartilage breakdown during inflammation. medchemexpress.com
Another study investigated the effect of avicularin in a mouse model of osteoporosis-induced implant loosening, where inflammation plays a critical role. ebi.ac.uk The research found that avicularin alleviates this condition by attenuating the polarization of macrophages to the pro-inflammatory M1 state. ebi.ac.uk This effect was mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. ebi.ac.uk
Table 2: Effects of Avicularin in Musculoskeletal Inflammation Animal Models
| Animal Model | Key Findings | Effect on Inflammatory Mediators/Pathways | Reference |
| Osteoarthritis (ACLT-induced) in Rats | Alleviated tibial subchondral osteolysis and increased bone mass. Attenuated ECM degradation. | Decreased the expression of MMP3. | medchemexpress.com |
| Osteoporosis-induced Implant Loosening in Mice | Alleviated implant instability. | Attenuated M1 macrophage polarization. Inhibited the activation of the NF-κB pathway. | ebi.ac.uk |
Across these diverse in vivo models, avicularin consistently demonstrates anti-inflammatory activity by targeting key mediators and pathways. Its ability to downregulate pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and to modulate crucial signaling pathways such as NF-κB and NLRP3, underscores its potential as an anti-inflammatory agent.
Vii. Structure Activity Relationship Sar Studies of Avicularin and Its Analogues
Identification of Key Pharmacophores for Biological Activities
Pharmacophores are the specific structural features of a molecule that are recognized at a receptor site and are responsible for the molecule's biological activity. For avicularin (B192226) and related flavonoids, several key pharmacophores have been identified that contribute to their diverse biological effects.
The foundational structure of flavonoids, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (ring C), is crucial for their activity. mdpi.com Within this core structure, the arrangement and number of hydroxyl (-OH) groups, the presence of a double bond between carbons 2 and 3 (C2-C3) in the C ring, and the catechol group (two adjacent hydroxyl groups) on the B ring are significant determinants of biological activity. mdpi.com
For instance, the anti-inflammatory and antioxidant activities of flavonoids are often enhanced by the presence of a C2-C3 double bond and a catechol group in the B ring. mdpi.com The hydroxyl groups at positions 3, 5, and 7, along with those on the B ring, frequently act as hydrogen bond donors, facilitating interactions with biological targets. mdpi.comencyclopedia.pub In some cases, methoxy (B1213986) (-OCH3) groups can enhance activity, particularly when hydrophobic interactions are important. mdpi.comencyclopedia.pub
Specific to avicularin's interactions, studies have identified key fragments for binding to various proteins. For example, in the context of multidrug resistance-associated protein 2 (MRP2), substituents such as 3-OH, 5-OH, 7-OH, and 3'-OH have been identified as important. mdpi.com
A study investigating the inhibitory effects of flavonoids on the SARS-CoV-2 main protease (Mpro) highlighted the importance of the flavonoid skeleton with four identically located hydroxyl groups on the A and B rings. dergipark.org.tr The orientation of the sugar moiety and the hydroxyl groups strongly influences the type and number of interactions with the surrounding amino acid residues of the enzyme. dergipark.org.tr
The following table summarizes the key pharmacophoric features of flavonoids and their general contribution to biological activity.
| Pharmacophoric Feature | Contribution to Biological Activity |
| Flavonoid Skeleton (A, B, and C rings) | The fundamental framework for activity. mdpi.com |
| Hydroxyl (-OH) Groups | Act as hydrogen bond donors, crucial for target binding. mdpi.comencyclopedia.pub |
| C2-C3 Double Bond in C Ring | Often enhances anti-inflammatory and antioxidant potential. mdpi.com |
| Catechol Group in B Ring | Contributes to high affinity for certain enzymes and antioxidant activity. mdpi.com |
| Methoxy (-OCH3) Groups | Can increase affinity when hydrophobic interactions are key. mdpi.comencyclopedia.pub |
Impact of Glycosylation Pattern on Bioactivity
Glycosylation, the attachment of sugar moieties to the flavonoid backbone, significantly influences the bioactivity of compounds like avicularin. The type, position, and number of sugar groups can alter a molecule's solubility, stability, and ability to interact with biological targets. researchgate.netrapidnovor.com
Generally, the glycosylation of flavonoids can affect their biological activities in several ways. In some instances, the sugar moiety can enhance the molecule's water solubility, which can be beneficial for its distribution in biological systems. However, in many cases, the aglycone (the flavonoid without the sugar) exhibits stronger biological activity. researchgate.net This is because the sugar group can sometimes hinder the interaction of the flavonoid with its target site.
Studies have shown that the deglycosylation of flavonoid glycosides can lead to an increase in their biological activities, including anti-inflammatory and anti-cancer effects. researchgate.net For example, the conversion of rutin (B1680289) to its aglycone, quercetin (B1663063), has been shown to enhance its protective activity in liver cells and its anti-inflammatory properties. researchgate.net
In the context of avicularin, which is a quercetin-3-O-α-L-arabinofuranoside, the arabinose sugar at the C3 position is a defining feature. wikipedia.org The nature of this sugar and its linkage to the quercetin backbone are critical for its specific biological profile. Research comparing different glycosides of quercetin has shown that the type of sugar (e.g., rhamnose, arabinose, glucose) can lead to different inhibitory activities against various enzymes. researchgate.net For example, a study on pancreatic lipase (B570770) inhibition showed that flavonol-3-O-glycosides like avicularin exhibited a different mode of inhibition (non-competitive or mixed-type) compared to their aglycone counterparts (competitive inhibition). researchgate.net
The glycosylation pattern also plays a role in the antiviral activity of flavonoids. A molecular docking study investigating inhibitors for the SARS-CoV-2 main protease found that glycosylated flavonoids were effective inhibitors. nih.gov The sugar moiety can form additional hydrogen bonds with the target enzyme, potentially enhancing the binding affinity.
The table below illustrates the general impact of glycosylation on flavonoid bioactivity.
| Glycosylation State | General Impact on Bioactivity |
| Aglycone (No Sugar) | Often exhibits stronger intrinsic activity due to direct interaction with targets. researchgate.net |
| Monoglycoside (One Sugar) | Bioactivity can be enhanced or diminished depending on the sugar and its position. researchgate.net |
| Diglycoside (Two Sugars) | May have lower bioactivity compared to monoglucosides and aglycones. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Avicularin-related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds. wikipedia.orgfiveable.me
For flavonoids, including avicularin and its analogues, QSAR studies are valuable for predicting their biological activities and guiding the design of more potent compounds. mdpi.com These models can help to identify the key structural features that are most influential for a specific biological effect. fiveable.me
A typical QSAR study involves several steps:
Data Set Collection : A set of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation : Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation : The predictive power of the QSAR model is assessed using statistical parameters and external test sets. mdpi.com
While specific QSAR models exclusively for avicularin are not extensively detailed in the provided search results, numerous studies have developed QSAR models for various classes of flavonoids with a range of biological activities, such as antioxidant and enzyme inhibitory effects. mdpi.com These studies have identified important descriptors for flavonoid activity, including:
Topological descriptors : Related to the connectivity of atoms in the molecule.
Electronic descriptors : Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.
Quantum chemical descriptors : Derived from quantum mechanical calculations.
The insights gained from these QSAR models for flavonoids can be extrapolated to understand the structure-activity relationships of avicularin and to design novel analogues with improved therapeutic properties.
The table below outlines the general workflow of a QSAR study.
| QSAR Workflow Step | Description |
| Data Collection | Gathering a dataset of compounds with measured biological activity. |
| Descriptor Generation | Calculating numerical values that represent the chemical structure and properties of the compounds. |
| Model Building | Using statistical methods to create a mathematical equation linking descriptors to activity. mdpi.com |
| Model Validation | Testing the model's ability to accurately predict the activity of compounds not used in its development. mdpi.com |
Computational Chemistry Approaches (e.g., Molecular Docking)
Computational chemistry, particularly molecular docking, is a powerful tool for investigating the interactions between a small molecule like avicularin and its biological target at the molecular level. nih.gov Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. bohrium.com
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of avicularin for various biological activities. These studies involve the following general steps:
Preparation of the Ligand and Receptor : Three-dimensional structures of avicularin (the ligand) and the target protein (the receptor) are prepared. iosrjournals.org
Docking Simulation : A docking program is used to explore the possible binding modes of avicularin within the active site of the receptor. plos.org
Scoring and Analysis : The different binding poses are ranked based on a scoring function that estimates the binding energy. The interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed. iosrjournals.orgplos.org
Several molecular docking studies have provided insights into the interactions of avicularin with various protein targets:
Anticancer Activity : Reverse molecular docking has been used to identify potential anticancer targets of avicularin. nih.goveurekaselect.com These studies suggest that avicularin may influence signaling pathways involved in cell proliferation and apoptosis, such as the MAPK signaling pathway. nih.gov
Antidiabetic Activity : In silico studies have explored the interactions of avicularin with proteins involved in diabetes. bohrium.com For example, docking studies with HMG-CoA reductase, a key enzyme in cholesterol synthesis, have shown that guajavarin (avicularin) can form stable complexes with the enzyme, suggesting a potential for lowering cholesterol. iosrjournals.org
Antiviral Activity : Molecular docking has been employed to investigate the potential of avicularin as an inhibitor of viral enzymes, such as the SARS-CoV-2 main protease. dergipark.org.tr These studies have shown that avicularin can fit into the active site of the protease and form key interactions with catalytic residues. dergipark.org.tr
Anti-inflammatory Activity : Docking studies have been used to understand the anti-inflammatory effects of avicularin by examining its binding to enzymes like inducible nitric oxide synthase (NOS2). scispace.com These studies visualize the pharmacophoric features, such as hydrogen bond donors and acceptors, that contribute to the binding. scispace.com
The table below provides examples of molecular docking studies involving avicularin and its targets.
| Biological Target | Key Findings from Molecular Docking |
| Cancer-related proteins (e.g., in MAPK pathway) | Avicularin is predicted to bind to multiple targets, influencing cell survival signals. nih.gov |
| PfHT1 (Plasmodium falciparum hexose (B10828440) transporter) | Avicularin shows a strong binding affinity, suggesting its potential as an antimalarial agent. plos.org |
| HMG-CoA Reductase | Guajavarin (avicularin) forms stable hydrogen bonds with key residues in the active site. iosrjournals.org |
| SARS-CoV-2 Main Protease (Mpro) | Avicularin docks with a favorable binding energy and interacts with catalytic residues. dergipark.org.tr |
| Inducible Nitric Oxide Synthase (NOS2) | Docking reveals hydrogen bond and hydrophobic interactions within the active site, explaining its anti-inflammatory activity. scispace.com |
Viii. Research on Synergistic Effects of Avicularin
Combinatorial Studies with Other Phytochemicals in Research Models
Research has shown that the combined action of different phytochemicals can lead to enhanced biological effects. nih.gov In the context of Avicularin (B192226), studies have explored its synergistic potential with other plant-derived compounds in various research models.
One area of investigation has been the combination of Avicularin with other flavonoids. For instance, research on the antioxidant properties of plant extracts containing Avicularin alongside other flavonoids like quercetin (B1663063) and kaempferol (B1673270) suggests that the observed benefits may arise from the combined action of these bioflavonoids. mdpi.com Studies have indicated that combinations of quercetin with other antioxidants, such as α-tocopherol and rutin (B1680289), can result in strong synergistic effects in lipid systems, suggesting that these combinations could be explored in vivo without antagonistic interactions. nih.gov The synergistic antiproliferative effect of quercetin and kaempferol has also been demonstrated in cultured human cells, highlighting the potential for nutrients to act in concert to produce anticancer effects. acs.org
Furthermore, the concept of synergy is not limited to antioxidant activity. Research into the anti-inflammatory properties of plant extracts has identified the presence of multiple compounds, including Avicularin, myricetin, and tricetin, which may contribute to a synergistic anti-inflammatory effect. muni.cz The combination of various plant-derived products has been documented to have synergistic effects in multiple in-vitro and in-vivo studies. researchgate.netresearchgate.net
The following table summarizes findings from studies on the synergistic effects of Avicularin with other phytochemicals:
| Interacting Phytochemical(s) | Research Model | Observed Synergistic Effect | Reference(s) |
| Quercetin, Kaempferol | Cultured human cells | Antiproliferative | acs.org |
| Quercetin, α-tocopherol, Rutin | Lipid systems | Antioxidant | nih.gov |
| Myricetin, Tricetin | Not specified | Anti-inflammatory | muni.cz |
| Various plant products | In vitro and in vivo models | Various biological activities | researchgate.netresearchgate.net |
Synergistic Effects with Established Therapeutic Agents in Pre-clinical Research (e.g., Metformin)
Pre-clinical research has investigated the synergistic potential of Avicularin when combined with established therapeutic agents, most notably the antidiabetic drug Metformin. These studies often utilize animal models to explore the enhanced efficacy of such combinations.
In a study involving insulin-resistant rats, the combination of lettuce extract (containing Avicularin) and Metformin resulted in the optimal activity of glycolytic enzymes. nih.gov While Avicularin alone was less potent than lettuce extract in reversing the suppression of these enzymes, the combined administration with Metformin led to their normalization. nih.gov This suggests a synergistic interaction that improves glucose metabolism.
Another study on diabetic rats demonstrated that a zinc-Avicularin complex exhibited comparable efficacy to Metformin in ameliorating hyperglycemia-induced oxidative stress. rjptonline.org Both treatments were able to restore various biochemical markers to near-physiological values. rjptonline.org
Research on a Kalanchoe pinnata extract, which contains Avicularin among other bioactive compounds, in combination with Metformin, has shown synergistic effects on antioxidant responses in human skeletal muscle myoblasts. mdpi.comresearchgate.net Specifically, a combination of Metformin and the K. pinnata extract led to a significant increase in reduced glutathione (B108866) levels in both non-diabetic and diabetic muscle cells. mdpi.comresearchgate.net
The table below outlines key findings from pre-clinical research on the synergistic effects of Avicularin with Metformin:
| Research Model | Key Findings | Reference(s) |
| Insulin-resistant rats | Combined administration of lettuce (containing Avicularin) and Metformin restored optimal activities of glycolytic enzymes. | nih.gov |
| Diabetic rats | A zinc-Avicularin complex showed comparable efficacy to Metformin in reducing oxidative stress. | rjptonline.org |
| Human skeletal muscle myoblasts (non-diabetic and diabetic) | Combination of K. pinnata extract (containing Avicularin) and Metformin significantly increased reduced glutathione levels. | mdpi.comresearchgate.net |
Mechanistic Basis of Observed Synergism in Research Settings
Understanding the mechanisms underlying synergistic effects is crucial for the rational design of combination therapies. Research into Avicularin's synergistic actions has pointed to several potential mechanisms, primarily centered around multi-target effects and the modulation of key signaling pathways.
Another mechanistic basis for synergy lies in the modulation of cellular signaling pathways involved in cell function and survival. Avicularin has been shown to modulate signaling pathways such as the phosphoinositide 3-kinase (PI3K), Akt/PKB, and MAPK pathways, which are directly involved in cellular responses to oxidative stress. nih.gov When combined with other agents, these modulatory effects can be enhanced. For instance, the combination of anthocyanins and Metformin has been shown to regulate the PI3K/Akt/GSK3β signaling pathway, leading to improved glucose metabolism. researchgate.net
The concept of synergistic multi-target effects suggests that a combination of compounds may impact different targets simultaneously, leading to a more potent outcome than the sum of their individual effects. nih.gov This can involve the enhancement of drug properties or the antagonism of resistance mechanisms. nih.gov The isobole method is a common graphical representation used to evaluate whether the combined effect of two substances is synergistic, additive, or antagonistic. nih.gov
The following table details some of the proposed mechanisms for the synergistic effects observed with Avicularin in research settings:
| Proposed Mechanism | Description | Reference(s) |
| Multi-target Effects | The combination of compounds acts on different molecular targets within a biological system to produce a greater effect. | nih.govnih.gov |
| Modulation of Signaling Pathways | The combination influences key cellular signaling pathways, such as PI3K/Akt, to a greater extent than individual compounds. | researchgate.netnih.gov |
| Enhanced Antioxidant Activity | The combined action of Avicularin and other phytochemicals leads to a more potent antioxidant response. | mdpi.com |
Ix. Formulation Research for Experimental Delivery Systems
Strategies for Enhancing Avicularin (B192226) Solubility in Research Media
The poor water solubility of Avicularin is a primary limiting factor in its experimental application. Standard phosphate-buffered saline (PBS) at pH 7.2 is generally not a suitable solvent for creating stock solutions for cell culture or other aqueous-based assays mdpi-res.com. While it exhibits solubility in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), these solvents can introduce confounding variables or toxicity in sensitive experimental models mdpi-res.com. Therefore, enhancing its solubility in aqueous-based research media is a critical goal.
A principal strategy explored for flavonoids is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble "guest" molecules, thereby increasing their solubility in water mdpi.comresearchgate.net. Research on a related flavonoid, hyperoside, demonstrated that complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) could enhance its water solubility by nine-fold researchgate.net.
Following this principle, a key strategy for Avicularin has been the formation of an Avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex . A 2025 study detailed the chemical and physical characterization of such a complex, confirming its formation and noting improvements in the compound's physicochemical properties, which are crucial for its use in research media thieme-connect.de. While the specific fold-increase in solubility for Avicularin was not quantified in the available abstract, the approach is based on established methods that have proven successful for similar flavonoids like quercetin (B1663063) and rutin (B1680289), whose aqueous solubilities were increased up to ~630-fold and ~55-fold, respectively, through HP-β-CD complexation thieme-connect.de.
Other potential strategies, based on general formulation science for poorly soluble compounds, could be applied to Avicularin for research purposes, although specific studies are less prevalent.
Potential Solubility Enhancement Techniques for Avicularin
| Technique | Principle | Potential Application for Avicularin Research |
|---|---|---|
| Complexation | Formation of a host-guest inclusion complex with agents like cyclodextrins to increase aqueous solubility. mdpi.com | A documented strategy for Avicularin involves forming a complex with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD). thieme-connect.de |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by reducing particle size (micronization, nanocrystals) enhances the dissolution rate. researchgate.net | Could be used to prepare nanosuspensions of Avicularin for in vitro or in vivo studies, potentially improving dissolution in biological fluids. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid-state (e.g., using polymers like PVP or PEG) to improve dissolution. mdpi-res.com | Creating a solid dispersion could allow for easier reconstitution in aqueous media for experimental use. |
| Co-solvency | Using a mixture of water and a water-miscible solvent (e.g., ethanol, propylene (B89431) glycol) to increase solubility. researchgate.net | While Avicularin is soluble in ethanol, this approach seeks to find a balance that maximizes solubility while minimizing solvent-induced toxicity in assays. mdpi-res.com |
**9.2. Development of Advanced Delivery Systems for In Vitro and In Vivo Studies
To overcome the limitations of poor solubility and potential instability, advanced delivery systems are being developed for experimental applications of flavonoids. These systems aim to protect the molecule, improve its bioavailability, and facilitate its delivery to the site of action in research models.
Nanocarrier systems encapsulate active compounds in particles ranging from tens to hundreds of nanometers in size. These systems are particularly promising for flavonoids as they can enhance solubility, protect against degradation, and improve cellular uptake.
Liposomes are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. They are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds mdpi.com. For Avicularin, which is relatively hydrophilic compared to its aglycone quercetin, it could be encapsulated within the aqueous core of liposomes researchgate.netnih.gov. The thin-film hydration method is a common technique for preparing liposomes, where a lipid film (e.g., composed of phosphatidylcholine and cholesterol) is hydrated with an aqueous solution containing the compound to be encapsulated mdpi.comnih.gov. While specific studies detailing the formulation of Avicularin-loaded liposomes are not widely published, research on similar flavonoids provides a blueprint for this approach mdpi.comnih.govscielo.br.
Solid Lipid Nanoparticles (SLNs) are another type of nanocarrier made from a solid lipid matrix, which can be particularly useful for protecting sensitive compounds and providing controlled release scielo.brnih.gov. For related flavonoids like rutin and quercetin, SLNs have been successfully developed using methods like hot homogenization or solvent emulsification/diffusion, leading to high encapsulation efficiency and sustained release profiles nih.govmdpi.com. These established protocols could be adapted for the experimental delivery of Avicularin.
The table below outlines typical components used in the formulation of nanocarriers for flavonoid delivery.
Typical Components for Flavonoid-Loaded Nanocarrier Systems
| Carrier Type | Core/Lipid Components | Stabilizer / Surfactant |
|---|---|---|
| Liposomes | Phospholipids (e.g., Phosphatidylcholine, DSPC), Cholesterol mdpi.com | Not always required, but PEGylated lipids can be added for "stealth" properties. |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids (e.g., Stearic acid, Cetyl alcohol, Tripalmitin) scielo.brnih.gov | Polysorbate 80, Lecithin, Gum Arabic nih.govmdpi.com |
| Nanoemulsions | Oil Phase (e.g., Medium-chain triglycerides), Water | Surfactants (e.g., Polysorbates), Co-surfactants (e.g., Transcutol) acs.org |
Microencapsulation is a process where particles of an active compound (the core) are coated with a protective material (the wall or shell) to create microcapsules, typically in the micrometer size range scielo.brmdpi.com. This technique is highly effective for improving the stability of sensitive bioactive compounds by shielding them from environmental factors like light, oxygen, and moisture scielo.brscielo.br.
Spray drying is one of the most common and scalable microencapsulation techniques used in the food and pharmaceutical industries mdpi.commdpi.com. The process involves atomizing a liquid feed—containing the core material (Avicularin) and dissolved wall material—into a stream of hot air, which rapidly evaporates the solvent and forms solid microparticles mdpi.com. This method has been successfully used to encapsulate phenolic compounds from various fruit and plant extracts, significantly improving their storage stability scielo.br.
The choice of wall material is crucial for the success of microencapsulation. These materials must be capable of forming a stable film around the core and should be inert with respect to the active compound.
Common Wall Materials for Microencapsulation of Flavonoids
| Wall Material | Type | Key Properties |
|---|---|---|
| Maltodextrin | Polysaccharide | High water solubility, low viscosity, good protection against oxidation, neutral taste. mdpi.com |
| Gum Arabic | Polysaccharide | Excellent emulsifying and film-forming properties. mdpi.com |
| Whey Protein Isolate | Protein | Good emulsifying properties, can form a strong protective barrier. |
| β-Cyclodextrin | Oligosaccharide | Can form inclusion complexes prior to encapsulation, offering dual protection. scielo.br |
Although specific literature on the microencapsulation of pure Avicularin is scarce, the extensive research on encapsulating flavonoid-rich extracts suggests that this technology is a viable and effective strategy for enhancing its experimental stability.
Nanocarrier Systems (e.g., Liposomes, Nanoparticles) for Research Delivery
Stability Studies of Avicularin in Research Formulations
Stability testing is a critical component of formulation research, ensuring that a compound remains chemically intact and that the formulation maintains its physical properties over time and under specific storage conditions nih.govmdpi.com. For Avicularin formulations, stability studies would assess its degradation and the physical integrity of the delivery system (e.g., particle size, encapsulation efficiency).
Research into the Avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex included stability analysis as a key part of its characterization thieme-connect.de. The formation of such complexes is known to enhance the thermal and photostability of encapsulated flavonoids thieme-connect.de. Stability is typically evaluated by storing the formulation under controlled conditions (e.g., different temperatures and humidity levels) and periodically measuring the concentration of the active compound using methods like HPLC.
For advanced delivery systems, stability involves both the chemical stability of Avicularin and the physical stability of the carrier.
Parameters for Stability Assessment of Avicularin Formulations
| Formulation Type | Key Stability Parameters | Analytical Methods |
|---|---|---|
| Inclusion Complex | Chemical stability (Avicularin content), thermal stability, photostability. | HPLC, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). |
| Nanoparticles / Liposomes | Particle size, Polydispersity Index (PDI), Zeta potential, Encapsulation efficiency, Drug leakage over time. mdpi.comscielo.br | Dynamic Light Scattering (DLS), HPLC, Electron Microscopy (SEM/TEM). scielo.br |
| Microcapsules | Moisture content, particle morphology, chemical stability of Avicularin, protection against oxidation. scielo.brscielo.br | HPLC, SEM, Karl Fischer titration. |
Encapsulation within nanocarriers or microcapsules is a proven strategy to protect sensitive compounds from degradation scielo.br. For instance, a study on an essential oil formulation found that the microencapsulated version showed no significant changes in its zeta potential (a measure of particle stability in a dispersion) over 12 months of storage at 25 °C, whereas the non-encapsulated formulation showed a significant reduction in stability scielo.br. This demonstrates the protective effect of encapsulation, a principle that is directly applicable to enhancing the stability of Avicularin in research formulations.
X. Research on Bioavailability and Pharmacokinetics in Pre Clinical Models
Intestinal Absorption Studies in Animal Models (e.g., Rat Gut In Situ Perfusion)
To investigate the extent and rate at which avicularin (B192226) is absorbed through the intestinal wall, scientists utilize animal models, with the in situ rat gut perfusion technique being a prominent method. infobibos.com.brnih.gov This model allows for the study of intestinal absorption in a live animal with an intact blood supply and nervous system, providing a more physiologically relevant environment compared to in vitro methods. scielo.br
In one such study, the intestinal absorption of avicularin was evaluated in rats using an in situ perfusion technique. The results indicated that avicularin is absorbed from the intestine. infobibos.com.br Specifically, an intestinal absorption rate of 30.56 ± 10.5% was observed at a 1mg/kg dose, and this rate was 39.49 ± 7.7% at a 5mg/kg dose. infobibos.com.br The study highlighted that an increase in the dose did not proportionally increase the absorption rate, suggesting the involvement of a saturable transport mechanism. infobibos.com.br This method involves isolating a segment of the rat intestine and perfusing it with a solution containing the compound of interest, allowing for the measurement of its disappearance from the intestinal lumen over time. nih.govnih.gov
These types of studies are crucial for understanding how much of the orally administered compound has the potential to reach the systemic circulation and exert its effects. nih.govdtu.dk
Investigation of Efflux Transporter Interactions (e.g., P-glycoprotein Substrate)
The low oral bioavailability of many compounds can be attributed to efflux transporters, such as P-glycoprotein (P-gp), which actively pump substances back into the intestinal lumen, thereby limiting their absorption. d-nb.infotg.org.au P-gp, a product of the multidrug resistance (MDR1) gene, is a well-characterized efflux pump that plays a significant role in drug disposition and resistance. nih.govmdpi.com
Research has shown that avicularin is a substrate for P-gp. infobibos.com.br This was demonstrated in an intestinal perfusion study in rats where the co-administration of verapamil (B1683045), a known P-gp inhibitor, significantly increased the absorption of avicularin. infobibos.com.br With the inclusion of verapamil (0.05 mM), the absorption rate of avicularin (at 1mg/kg) dramatically increased to 87.43 ± 9.4%. infobibos.com.br This near three-fold increase strongly suggests that P-gp-mediated efflux is a significant barrier to avicularin's intestinal absorption. infobibos.com.br
Understanding the interaction between avicularin and efflux transporters like P-gp is critical, as co-administration with substances that inhibit or induce these transporters can lead to significant drug-drug interactions, potentially altering the therapeutic efficacy and safety profile of avicularin. d-nb.infonih.gov Computational methods, such as induced-fit docking algorithms, are also being explored to predict and understand these interactions at a molecular level. scientificarchives.comelifesciences.orgmdpi.com
Mechanistic Studies of Oral Bioavailability using In Vitro and In Silico Models
To further elucidate the mechanisms governing avicularin's oral bioavailability, researchers turn to in vitro and in silico models. rjptonline.orgresearchgate.net In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of compounds. uq.edu.aumedtechbcn.com Caco-2 cells are human colorectal adenocarcinoma cells that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.govmdpi.com These cells express efflux transporters, including P-gp, making them a valuable tool for studying transporter-mediated interactions. medtechbcn.commdpi.com
While specific studies on avicularin using the Caco-2 model are not detailed in the provided results, this model is a standard for assessing the permeability and potential for oral absorption of drug candidates. uq.edu.aumedtechbcn.com The apparent permeability coefficient (Papp) is a key parameter derived from these assays, which helps classify compounds as having low, medium, or high permeability. mdpi.com
In silico models, which utilize computer simulations and mathematical algorithms, offer a rapid and cost-effective means to predict the physicochemical and pharmacokinetic properties of compounds like avicularin. rjptonline.orgjapsonline.com These computational tools can predict human intestinal absorption (HIA) and oral bioavailability based on the molecule's structure. technologynetworks.com Such models are instrumental in the early stages of drug discovery for screening and prioritizing compounds with favorable pharmacokinetic profiles. rjptonline.orgnih.gov
Development of Analytical Methods for Quantification in Biological Samples (e.g., Plasma)
Accurate and sensitive analytical methods are essential for quantifying avicularin concentrations in biological matrices like plasma, which is fundamental for pharmacokinetic studies. nih.govmdpi.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a preferred technique for this purpose due to its high selectivity and sensitivity. nih.govresearchgate.net
A rapid and validated UPLC-MS/MS method has been developed for the determination of avicularin in rat plasma. nih.gov This method involves a simple one-step protein precipitation for sample preparation. nih.govchromatographyonline.com The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using multiple reaction monitoring (MRM) mode. nih.gov
The table below summarizes the key parameters of a developed UPLC-MS/MS method for avicularin quantification. nih.gov
| Parameter | Value |
| Chromatography | UPLC |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water (gradient) |
| Detection | Triple quadrupole tandem mass spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | m/z 434.1→301.3 |
| Linear Range | 10-3000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |
| Mean Recovery | 84.2-89.5% |
| Intra-day & Inter-day Precision | <12% |
| Run Time | 1.60 min |
This robust analytical method has been successfully applied to pharmacokinetic studies of avicularin in rats following intravenous administration, demonstrating its suitability for pre-clinical research. nih.gov High-performance liquid chromatography (HPLC) with UV detection has also been utilized for the simultaneous analysis of avicularin and other flavonols in rat plasma and urine. researchgate.net The development of such reliable analytical techniques is a prerequisite for obtaining accurate pharmacokinetic data and understanding the in vivo behavior of avicularin. nih.govchromatographytoday.com
Xi. Future Directions and Emerging Research Avenues for Avicularin
Exploration of Additional Pre-clinical Therapeutic Targets
Current research on Avicularin (B192226) has predominantly focused on its anti-inflammatory, antioxidant, anti-cancer, and antiviral properties. Future pre-clinical studies should broaden this scope to investigate its potential in other complex disease areas where its known mechanisms, such as the modulation of signaling pathways, might be beneficial.
Key areas for exploration include:
Neurodegenerative Disorders: Beyond general antioxidant effects, research could target Avicularin's potential to specifically interfere with key pathological processes in diseases like Alzheimer's and Parkinson's. This includes investigating its ability to inhibit the aggregation of proteins such as amyloid-beta and tau or to modulate neuroinflammatory pathways mediated by microglia and astrocytes.
Metabolic Syndrome: The role of Avicularin in regulating metabolic pathways is an underexplored frontier. Investigations could focus on its effects on key metabolic regulators like AMP-activated protein kinase (AMPK) or peroxisome proliferator-activated receptors (PPARs), which are central to glucose homeostasis, lipid metabolism, and insulin (B600854) sensitivity.
Fibrotic Diseases: Chronic inflammation often leads to fibrosis, the excessive deposition of extracellular matrix proteins. Given Avicularin's anti-inflammatory properties, its potential as an anti-fibrotic agent in conditions like idiopathic pulmonary fibrosis (IPF) or liver cirrhosis warrants investigation. Studies could assess its ability to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.
Autoimmune Conditions: Research could explore the immunomodulatory effects of Avicularin in models of autoimmune diseases such as rheumatoid arthritis or lupus, focusing on its influence on T-cell differentiation, cytokine production, and autoantibody formation.
The table below summarizes potential new avenues for pre-clinical research.
| Disease Category | Potential Molecular Target / Pathway | Scientific Rationale for Investigation |
|---|---|---|
| Neurodegeneration (e.g., Alzheimer's) | Tau protein hyperphosphorylation; Amyloid-beta aggregation; Neuroinflammation | Leverages known antioxidant and anti-inflammatory effects to address specific neuropathological hallmarks. |
| Metabolic Syndrome | AMPK activation; PPARγ modulation; Glucose transporter (GLUT4) expression | Explores the potential to regulate cellular energy sensing and metabolic homeostasis. |
| Fibrotic Diseases (e.g., Liver/Lung Fibrosis) | TGF-β/Smad signaling pathway; Collagen synthesis; Myofibroblast activation | Connects established anti-inflammatory activity to the downstream consequence of tissue fibrosis. |
| Autoimmune Disorders | T-cell subsets (Th1/Th2/Th17) balance; Cytokine profiling (e.g., IL-17, TNF-α); B-cell activation | Investigates a more nuanced immunomodulatory role beyond general anti-inflammatory action. |
Advanced Mechanistic Investigations at the Molecular Level
To move beyond correlational findings, future research must employ sophisticated techniques to elucidate the precise molecular mechanisms of Avicularin. This involves identifying direct binding partners and understanding the structural and energetic basis of its interactions.
Structural Biology: Determining the high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of Avicularin in complex with a putative protein target (e.g., a specific kinase or transcription factor) would provide definitive proof of a direct interaction. This structural information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent analogues.
Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kᴅ), kinetics (kₒₙ/kₒff), and thermodynamics of Avicularin's interaction with target biomolecules. This data provides a quantitative measure of target engagement.
Epigenetic Regulation: An emerging area is to investigate whether Avicularin can modulate cellular function through epigenetic mechanisms. Studies could assess its effect on the activity of key epigenetic enzymes like histone deacetylases (HDACs), histone acetyltransferases (HATs), or DNA methyltransferases (DNMTs), which would represent a novel layer of regulatory control.
| Technique | Primary Objective | Expected Outcome / Insight |
|---|---|---|
| X-ray Crystallography / Cryo-EM | Determine the 3D structure of Avicularin bound to its protein target. | Provides atomic-level detail of the binding site, key interactions, and conformational changes. |
| Surface Plasmon Resonance (SPR) | Quantify the real-time binding and dissociation kinetics. | Yields precise data on binding affinity (Kᴅ) and on/off rates, confirming direct interaction. |
| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamic properties of the binding event. | Reveals the stoichiometry and the enthalpic and entropic drivers of the interaction. |
| Epigenetic Enzyme Assays | Assess the direct or indirect effect on enzymes like HDACs or DNMTs. | Uncovers potential for Avicularin to regulate gene expression via epigenetic modifications. |
Development of Novel Avicularin Analogues with Improved Research Profiles
Natural products like Avicularin often possess suboptimal pharmacokinetic properties, such as low oral bioavailability, poor metabolic stability, or limited cell permeability, which can hinder their research and therapeutic application. Medicinal chemistry efforts focused on creating semi-synthetic analogues are a critical next step.
The goal of such programs would be to conduct Structure-Activity Relationship (SAR) studies by systematically modifying the Avicularin scaffold. Key strategies include:
Modification of the Quercetin (B1663063) Core: Acetylation or methylation of the free hydroxyl groups on the quercetin aglycone could improve lipophilicity and cell membrane permeability.
Alteration of the Sugar Moiety: Replacing the L-arabinofuranose sugar with other glycosides (e.g., glucose, rhamnose) or even removing it could drastically alter solubility, metabolic stability, and target selectivity.
Prodrug Strategies: Esterifying hydroxyl groups to create prodrugs that are cleaved by intracellular esterases can be an effective way to enhance bioavailability.
These new analogues would be synthesized and evaluated in biochemical and cellular assays to identify compounds with improved potency, selectivity, or drug-like properties compared to the parent molecule.
| Compound | Hypothetical Structural Modification | Targeted Improvement | Potential Research Application |
|---|---|---|---|
| Avicularin (Parent) | Quercetin-3-O-α-L-arabinofuranoside | Baseline activity | Benchmark for comparison |
| Analogue A (Avi-Pro) | Esterification of free hydroxyl groups on the quercetin ring. | Increased lipophilicity and cell permeability (Prodrug). | In vivo studies requiring enhanced bioavailability. |
| Analogue B (Avi-Sel) | Replacement of arabinose with a different sugar or functional group. | Altered target selectivity or improved binding affinity. | Dissecting the role of the sugar in target engagement. |
| Analogue C (Avi-Stab) | Methylation of metabolically labile hydroxyl groups. | Increased metabolic stability against phase II conjugation. | Pharmacokinetic studies to achieve longer half-life. |
Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Avicularin Research
To obtain an unbiased, system-wide view of Avicularin's biological effects, the application of "omics" technologies is essential. Instead of focusing on a single pathway, these approaches provide a global snapshot of cellular changes.
Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can quantify changes in the expression of thousands of genes simultaneously in response to Avicularin treatment. This can reveal novel signaling pathways and gene regulatory networks affected by the compound.
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a direct view of changes in the cellular machinery. This can uncover unexpected protein targets and post-translational modifications induced by Avicularin.
Metabolomics: By analyzing the full suite of small-molecule metabolites (the metabolome) using Nuclear Magnetic Resonance (NMR) or mass spectrometry, researchers can understand how Avicularin perturbs cellular metabolism, providing functional readouts of its activity.
Integrating data from these different omics layers can provide a comprehensive, systems-level understanding of Avicularin's mechanism of action, moving far beyond a single-target hypothesis.
| Omics Technology | Primary Objective | Key Data Generated | Example Insight |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Identify global changes in gene expression. | Differentially expressed genes (mRNAs, lncRNAs). | Revealing the unexpected downregulation of a pro-fibrotic gene network. |
| Proteomics (LC-MS/MS) | Identify global changes in protein abundance and modifications. | Differentially expressed proteins; post-translational modifications. | Discovering that Avicularin alters the phosphorylation status of a previously unrelated kinase. |
| Metabolomics (NMR/GC-MS) | Characterize shifts in the cellular metabolic profile. | Levels of metabolites (e.g., amino acids, lipids, TCA cycle intermediates). | Finding that Avicularin treatment shifts cellular energy production from glycolysis to oxidative phosphorylation. |
Integration of Artificial Intelligence and Machine Learning in Avicularin Drug Discovery Research
The convergence of large biological datasets and advanced computational power offers an unprecedented opportunity to accelerate Avicularin research through artificial intelligence (AI) and machine learning (ML).
Predictive Modeling: ML algorithms can be trained on existing data from Avicularin and its analogues to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity or physicochemical properties of new, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing.
Virtual Screening and Target Identification: AI-driven platforms can perform large-scale in silico screening of Avicularin against libraries of protein structures to predict novel binding targets. Conversely, ML models trained on omics data can help identify the pathways most significantly perturbed by Avicularin, thus inferring its primary mechanism of action.
De Novo Design: More advanced generative AI models can design entirely new molecules from scratch that are optimized to bind a specific target (identified through mechanistic studies) while possessing ideal drug-like properties. This approach could lead to the creation of novel compounds inspired by the Avicularin scaffold but with vastly superior profiles.
The integration of AI/ML can create a powerful feedback loop: experimental data from omics and analogue testing is used to train better predictive models, which in turn guide more efficient and targeted experimental work.
| AI/ML Application | Function | Impact on Avicularin Research |
|---|---|---|
| QSAR Modeling | Predicts the biological activity of new analogues based on their chemical structure. | Reduces the time and cost of synthesis by prioritizing high-potential compounds. |
| Molecular Docking & Virtual Screening | Simulates the binding of Avicularin to thousands of protein structures. | Helps identify new, unexpected protein targets and hypotheses for its mechanism. |
| Omics Data Analysis | Identifies patterns and key drivers in large transcriptomic or proteomic datasets. | Uncovers novel biological pathways and networks regulated by Avicularin. |
| De Novo Drug Design | Generates novel molecular structures optimized for a specific target and properties. | Creates patentable, highly optimized leads inspired by Avicularin's scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
